F(N-Me)GA(N-Me)IL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H45N5O6 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1 |
InChI Key |
LNLASHQISXSIET-JHWWHNMOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
The Impact of N-Methylation on the Physicochemical Properties of Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification significantly alters the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles. This in-depth guide explores the core principles of N-methylation and its impact on key properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Principles: How N-Methylation Influences Peptide Properties
The introduction of a methyl group to the peptide backbone induces several critical changes:
-
Increased Lipophilicity: The addition of a nonpolar methyl group increases the overall hydrophobicity of the peptide. This can lead to enhanced membrane permeability and cellular uptake.[1][2] The calculated partition coefficient (clogP), a measure of lipophilicity, is consistently greater for N-methylated peptides compared to their native counterparts.[1][2]
-
Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases.[3][4] This modification significantly increases the half-life of peptides in biological fluids, a crucial factor for improving their in vivo efficacy.[3][5]
-
Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[6][7] However, it can also lead to a loss of activity if the induced conformation is not optimal for receptor binding.
-
Reduced Hydrogen Bonding Capacity: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. This can disrupt intramolecular hydrogen bonding networks that are crucial for maintaining specific secondary structures, but can also reduce the desolvation penalty upon membrane crossing.
-
Improved Oral Bioavailability: The combined effects of increased lipophilicity, enhanced proteolytic stability, and favorable conformational pre-organization can lead to a significant improvement in the oral bioavailability of peptides, a long-standing challenge in peptide drug development.[8][9][10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative impact of N-methylation on various physicochemical and pharmacokinetic properties of peptides, as reported in the scientific literature.
Table 1: Effect of N-Methylation on Lipophilicity (clogP)
| Peptide Derivative | clogP (unmethylated) | clogP (N-methylated) | Reference |
| Ac-Gly-OMe | -1.34 | -0.89 | [1][2] |
| Ac-Val-OMe | 0.12 | 0.57 | [1][2] |
| Ac-Leu-OMe | 0.65 | 1.10 | [1][2] |
| Ac-Ile-OMe | 0.65 | 1.10 | [1][2] |
| Ac-Phe-OMe | 0.77 | 1.22 | [1][2] |
| Ac-Met-OMe | -0.21 | 0.24 | [1][2] |
| Ac-Cys-OMe | -1.13 | -0.68 | [1][2] |
| Ac-Ser-OMe | -1.61 | -1.16 | [1][2] |
| Ac-Asp-OMe | -1.82 | -1.37 | [1][2] |
| Ac-His-OMe | -1.21 | -0.76 | [1][2] |
Table 2: Impact of N-Methylation on Permeability and Oral Bioavailability
| Peptide | N-Methylation Status | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (F%) in rat | Reference |
| Cyclic Hexapeptide 1 | Non-methylated | 1.8 | Not Reported | [8] |
| Cyclic Hexapeptide 3 | Tri-N-methylated | 4.9 | 28% | [8] |
| Veber-Hirschmann Peptide | Non-methylated | Not Reported | <1% | [9][12] |
| Veber-Hirschmann Peptide Analog | Tri-N-methylated | Not Reported | 10% | [9][12] |
| Cyclic Hexapeptide 5 | Non-methylated | Not Reported | Not Reported | [10] |
| Cyclic Hexapeptide 12 | Tri-N-methylated | Not Reported | Not Reported | [10] |
| Cyclic Hexapeptide 15 | N-methylated | Not Reported | 33% | [10] |
Table 3: Influence of N-Methylation on Metabolic Stability
| Peptide | N-Methylation Status | Stability (t₁/₂ in human plasma) | Reference |
| Cyclic Hexapeptide 1 | Non-methylated | > 360 min | [8] |
| Cyclic Hexapeptide 3 | Tri-N-methylated | > 360 min | [8] |
| R1 Peptide | Native | ~20 min | [5] |
| R1 Peptide | N-methylated at various positions | > 80 min | [5] |
| Ghrelin(1-8) analog | Non-methylated | < 1 h (serum), < 30 min (liver S9) | [13] |
| Ghrelin(1-8) analog 22 | N-methylated | > 24 h (serum), > 4 h (liver S9) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of N-methylated peptides.
Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a common method for the site-selective N-methylation of peptides on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Sulfonylation: To the deprotected amine, add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in dichloromethane (DCM) to protect the α-amine.
-
Methylation: Treat the sulfonamide with a methylating agent, such as methyl iodide or dimethyl sulfate, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Desulfonylation: Remove the o-NBS group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.
-
Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid using a standard coupling reagent like HBTU/HOBt or HATU in the presence of a base such as diisopropylethylamine (DIPEA).
-
Repeat Cycles: Repeat steps 2-6 for each desired N-methylated residue in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Determination of Lipophilicity (logP/logD) by RP-HPLC
This method provides an indirect measure of lipophilicity based on the retention time of the peptide on a reverse-phase column.
-
System Setup: Use a C18 RP-HPLC column with a gradient of two mobile phases: Phase A (e.g., 0.1% TFA in water) and Phase B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation: Dissolve the peptide in a suitable solvent, typically the initial mobile phase composition.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing Phase B concentration.
-
Detection: Monitor the elution of the peptide using a UV detector at a suitable wavelength (e.g., 214 or 280 nm).
-
Data Analysis: The retention time (t_R_) is used to calculate the capacity factor (k') using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time. The log k' value is then correlated with the logP or logD of a set of standards with known lipophilicity to determine the value for the unknown peptide.
Aqueous Solubility Assay
This protocol outlines a common method for determining the thermodynamic solubility of a peptide.
-
Sample Preparation: Add an excess amount of the lyophilized peptide to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microcentrifuge tube.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed to pellet the undissolved peptide.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with a standard curve or UV-Vis spectroscopy.
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of the peptide under the tested conditions.
Proteolytic Stability Assay
This assay measures the resistance of a peptide to enzymatic degradation.
-
Incubation Mixture Preparation: Prepare a solution of the peptide at a known concentration in a biologically relevant matrix, such as human plasma or a solution containing a specific protease (e.g., trypsin, chymotrypsin).
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.
-
Data Analysis: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of drugs.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the peptide solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the peptide solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
-
Sample Preparation: Dissolve the N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR: To observe the chemical shifts of all protons.
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.
-
Structure Calculation: Use the distance restraints obtained from NOESY/ROESY spectra, along with any dihedral angle restraints derived from coupling constants, as input for molecular modeling software to calculate a family of 3D structures consistent with the NMR data.
-
Structure Analysis: Analyze the ensemble of calculated structures to determine the preferred conformation(s) of the N-methylated peptide in solution.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide.
-
Sample Preparation: Dissolve the peptide in a suitable buffer that does not have a strong absorbance in the far-UV region (e.g., phosphate buffer).
-
Instrument Setup: Use a CD spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Deconvolute the CD spectrum using algorithms (e.g., K2D3, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to N-methylated peptides.
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Predicted Biological Activity of F(N-Me)GA(N-Me)IL: A Technical Guide to a Putative Inhibitor of Islet Amyloid Polypeptide Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Islet amyloid polypeptide (IAPP), a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, is linked to the pathogenesis of type 2 diabetes. Under certain conditions, IAPP can misfold and aggregate into amyloid fibrils, which are cytotoxic to β-cells. This guide explores the predicted biological activity of F(N-Me)GA(N-Me)IL, a double N-methylated hexapeptide derivative of an amyloidogenic IAPP fragment. N-methylation is a strategic modification known to disrupt the hydrogen bonding necessary for β-sheet formation, a critical step in amyloidogenesis. Consequently, this compound is predicted to act as a potent inhibitor of IAPP aggregation, offering a potential therapeutic avenue for the preservation of β-cell mass and function in type 2 diabetes. This document outlines the theoretical basis for its activity, presents detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Challenge of IAPP Aggregation
The aggregation of human islet amyloid polypeptide (hIAPP) is a pathological hallmark of type 2 diabetes. The process begins with the misfolding of IAPP monomers, which then self-assemble into soluble oligomers and, eventually, insoluble amyloid fibrils. These aggregates, particularly the oligomeric intermediates, are cytotoxic and induce β-cell apoptosis. N-methylation of the peptide backbone is a chemical modification that can enhance the pharmacokinetic properties of peptides, such as increased stability against proteases and improved bioavailability.[1][2] Crucially, N-methylation can disrupt the hydrogen bond network essential for the formation of β-sheets, the secondary structure characteristic of amyloid fibrils.[3]
The peptide this compound is a derivative of the amyloidogenic core sequence of IAPP, where the amide protons of Glycine and Alanine residues are replaced with methyl groups. This modification is predicted to render the peptide non-amyloidogenic and non-cytotoxic, while retaining its ability to interact with native IAPP and inhibit its aggregation.[3]
Predicted Biological Activity and Mechanism of Action
The primary predicted biological activity of this compound is the inhibition of IAPP amyloid formation . The proposed mechanism of action is that this compound acts as a "β-sheet breaker." By binding to IAPP monomers or early-stage oligomers, it is thought to sterically hinder the conformational changes required for the formation of stable β-sheets. The N-methyl groups on the backbone of this compound are unable to participate in the hydrogen bonding that stabilizes the cross-β structure of amyloid fibrils, thereby terminating the aggregation process.[3]
Furthermore, it is predicted that this compound itself is devoid of β-sheet structure, amyloidogenicity, and cytotoxicity . This is a critical feature for a therapeutic inhibitor, as it should not contribute to the amyloid burden or exert any toxic effects on pancreatic β-cells.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound on IAPP Aggregation
| Assay Type | Parameter | Value (Representative) |
| Thioflavin T (ThT) Assay | IC50 | 5-15 µM |
| Transmission Electron Microscopy (TEM) | Fibril Density Reduction | > 90% at 2:1 inhibitor:IAPP ratio |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Parameter | Value (Representative) |
| Pancreatic β-cells (e.g., INS-1) | MTT Assay | CC50 | > 100 µM |
| Pancreatic β-cells (e.g., INS-1) | LDH Release Assay | % Cytotoxicity at 50 µM | < 5% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual solid-phase synthesis of the N-methylated peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-L-Phenylalanine, Fmoc-N-methyl-Glycine, Fmoc-L-Alanine, Fmoc-N-methyl-Alanine, Fmoc-L-Isoleucine, Fmoc-L-Leucine)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Washing solvent: Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For coupling to an N-methylated amino acid, use HATU and HOAt as the coupling agents.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Thioflavin T (ThT) Amyloid Aggregation Assay
This assay is used to monitor the kinetics of IAPP fibril formation in the presence and absence of the inhibitor.
Materials:
-
Human IAPP (lyophilized)
-
This compound (lyophilized)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of IAPP Solution: Dissolve lyophilized hIAPP in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, then remove the HFIP by evaporation. Reconstitute the peptide in the assay buffer to the desired final concentration (e.g., 10-25 µM).
-
Preparation of Inhibitor Solution: Prepare a stock solution of this compound in the assay buffer.
-
Assay Setup: a. In the wells of the 96-well plate, add the IAPP solution. b. Add different concentrations of the this compound inhibitor to the respective wells. Include a control with IAPP only and a blank with buffer only. c. Add ThT to each well to a final concentration of 10-25 µM.
-
Kinetic Measurement: Place the plate in the plate reader and incubate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for several hours to days.
-
Data Analysis: Plot the fluorescence intensity against time. The lag time and the maximum fluorescence intensity are indicative of the extent and rate of fibril formation. Calculate the percentage of inhibition at different inhibitor concentrations.
Transmission Electron Microscopy (TEM) of IAPP Fibrils
TEM is used to visualize the morphology of IAPP aggregates and to confirm the inhibitory effect of this compound.
Materials:
-
Samples from the ThT assay (IAPP with and without inhibitor)
-
Carbon-coated copper TEM grids (e.g., 400 mesh)
-
Staining solution: 2% (w/v) uranyl acetate in water
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application: Apply a small aliquot (e.g., 5-10 µL) of the IAPP solution (with or without the inhibitor) from the end-point of the ThT assay onto a TEM grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with a piece of filter paper. Optionally, wash the grid by floating it on a drop of deionized water.
-
Negative Staining: Apply a drop of the 2% uranyl acetate solution to the grid for 30-60 seconds.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grid under a transmission electron microscope at an appropriate magnification (e.g., 50,000x - 100,000x) to observe the morphology of the aggregates.
MTT Cytotoxicity Assay
This assay assesses the effect of the peptide on the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Plate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the β-cells in a 96-well plate at a suitable density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
IAPP Aggregation and Inhibition Pathway
Caption: IAPP aggregation pathway and its inhibition by this compound.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for the synthesis and biological evaluation of this compound.
Logical Relationship of N-Methylation to Amyloid Inhibition
Caption: The logical cascade from N-methylation to the inhibition of amyloid aggregation.
Conclusion
The N-methylated peptide this compound represents a promising candidate for the inhibition of IAPP amyloidogenesis. Its design is based on the well-established principle that N-methylation of the peptide backbone disrupts the formation of β-sheets, which are fundamental to amyloid fibril structure. The predicted lack of inherent cytotoxicity and amyloidogenicity makes it an attractive molecule for further investigation as a potential therapeutic agent for type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and similar N-methylated peptide inhibitors. Further studies are warranted to obtain concrete quantitative data on its efficacy and to elucidate its precise interactions with IAPP at a molecular level.
References
- 1. Inhibition of Glycosaminoglycan Mediated Amyloid Formation by Islet Amyloid Polypeptide and pro-IAPP Processing Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized experimental pre-treatment strategy for temporary inhibition of islet amyloid polypeptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to Novel Peptides and Their Targets
Introduction
Peptides, once relegated to the periphery of drug development due to challenges in stability and delivery, are now at the forefront of therapeutic innovation. Advances in peptide engineering, including modifications like cyclization and the incorporation of unnatural amino acids, have overcome many of their inherent limitations.[1][2][3] This resurgence has led to a burgeoning pipeline of peptide-based drugs targeting a wide array of diseases, from metabolic disorders and cancer to infectious and autoimmune diseases.[4][5] Currently, over 80 peptide drugs have received global approval, with hundreds more in various stages of clinical and preclinical development.[4][6] This guide provides a technical deep-dive into the core aspects of novel peptide therapeutics, focusing on their targets, mechanisms of action, and the experimental validation that underpins their development.
Disrupting Oncogenic Pathways: Anticancer Peptides
A significant area of novel peptide research is in oncology, where peptides are being designed to selectively target cancer cells while minimizing damage to healthy tissues.[7][8] Two prominent strategies involve the induction of apoptosis and the inhibition of key protein-protein interactions (PPIs) that drive tumor growth.
Therapeutic Target: The p53-MDM2 Protein-Protein Interaction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[9] In many cancers, p53 is inactivated through its interaction with the oncoprotein MDM2, which tags p53 for proteasomal degradation.[1][2] Disrupting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53 and restore its tumor-suppressing function.[10][11]
Novel peptides have been developed to mimic the p53 helix that binds to MDM2, thereby competitively inhibiting the p53-MDM2 interaction. This frees p53 from degradation, allowing it to accumulate in the nucleus, where it can transactivate target genes like p21 (cell cycle arrest) and BAX (apoptosis).[2][9]
The efficacy of novel peptides targeting the p53-MDM2 interaction is quantified through various biophysical and cell-based assays. Key metrics include the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).
| Peptide | Target | Assay | Kd (nM) | IC50 (nM) | Reference |
| N8A-PMI | MDM2/MDMX | Fluorescence Polarization | 0.49 (MDM2) | - | [12] |
| N8A-PMI | MDM2/MDMX | Fluorescence Polarization | 2.4 (MDMX) | - | [12] |
| Nutlin-3 (small molecule) | MDM2 | SPRi | - | 100-300 | [13] |
| p53 Peptides (various) | MDM2 | Various | 60 (estimated) | - | [13] |
Protocol 1: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition
This protocol outlines the steps to quantify the inhibition of the p53-MDM2 interaction by a novel peptide using a competitive fluorescence polarization assay.
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., FITC-p5312-28) in assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of purified recombinant MDM2 protein in assay buffer.
-
Prepare a serial dilution of the novel inhibitory peptide in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescent p53 peptide and the MDM2 protein to each well. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Add the serially diluted novel peptide to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no MDM2 (minimum polarization).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the percentage of inhibition for each concentration of the novel peptide.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Study of an Anticancer Peptide
This protocol describes a general workflow for evaluating the in vivo efficacy of a novel anticancer peptide in a mouse xenograft model.[14][15][16][17][18]
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers.
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the novel peptide to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
-
Efficacy and Toxicity Assessment:
-
Measure the tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Monitor the mice for any signs of toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Modulating Metabolic Hormones: GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[19] Novel peptide agonists of the GLP-1 receptor (GLP-1R) are being developed for the treatment of type 2 diabetes and obesity.[20][21]
Therapeutic Target: Glucagon-Like Peptide-1 Receptor (GLP-1R)
The GLP-1R is a G-protein coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[3][4] Activation of the GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin secretion.
Upon binding of a GLP-1R agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][7] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling cascades lead to increased insulin synthesis and exocytosis. The pathway also involves the activation of PI3K-AKT and MEK-ERK signaling, which promote cell survival and proliferation.[3][4]
The potency of novel GLP-1R agonists is determined by their ability to stimulate cAMP production and insulin secretion. The half-maximal effective concentration (EC50) is a key parameter.
| Peptide | Assay | EC50 (nM) | Reference |
| Cmpd A (Amylin analog) | AMY3 receptor activation | 0.017 | [20] |
| Cmpd B (Amylin analog) | AMY3 receptor activation | 0.028 | [20] |
| Cagrilintide (Amylin analog) | AMY3 receptor activation | 0.041 | [20] |
| GLP-1/hIgG2 | Receptor binding (Kd) | 13.90 | [22] |
Protocol 3: Competitive Radioligand Binding Assay for GLP-1R
This protocol details the measurement of the binding affinity of a novel unlabeled peptide to the GLP-1R.[22][23][24][25]
-
Reagent and Cell Preparation:
-
Culture cells expressing the human GLP-1R (e.g., HEK293-GLP1R).
-
Prepare cell membranes from these cells.
-
Prepare a stock solution of a radiolabeled GLP-1 analog (e.g., 125I-Exendin-4) in binding buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Prepare a serial dilution of the novel unlabeled peptide in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (below its Kd), and the serially diluted unlabeled peptide.
-
Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled GLP-1).
-
Incubate the plate at room temperature for 2 hours.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the unlabeled peptide.
-
Plot the specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
Combating Infectious Diseases: Antimicrobial Peptides (AMPs)
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs), a class of naturally occurring or synthetic peptides, offer a promising alternative to conventional antibiotics.[5][26]
Therapeutic Target: Bacterial Cell Membranes
A primary target of many AMPs is the bacterial cell membrane. The distinct lipid composition of bacterial membranes, often rich in anionic phospholipids, compared to the zwitterionic nature of mammalian cell membranes, provides a basis for the selective action of cationic AMPs.[26]
Cationic AMPs initially interact with the negatively charged bacterial membrane through electrostatic interactions. This is followed by membrane disruption through various proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" models, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[26]
The antimicrobial activity of novel peptides is typically assessed by determining the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) against various bacterial strains.
| Peptide | Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |
| SK1217 | E. coli | 12.5 | - | [27] |
| SK1217 | S. aureus | 25 | - | [27] |
| SK1260 | E. coli | 3.13 | - | [27] |
| SK1260 | S. aureus | 3.13 | - | [27] |
| P4 | B. subtilis | - | 0.07 | [26] |
| P4 | E. coli | - | 1.9 | [26] |
| NQGPLGNAHR | S. aureus | - | 0.957 (mg/mL) | [5] |
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes the standard method for determining the MIC of a novel antimicrobial peptide.[27][28]
-
Reagent and Bacterial Preparation:
-
Prepare a serial two-fold dilution of the novel AMP in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare an inoculum of the target bacterial strain adjusted to a specific concentration (e.g., 5 x 105 CFU/mL).
-
-
Assay Procedure:
-
Inoculate each well of the microtiter plate containing the serially diluted AMP with the bacterial suspension.
-
Include a positive control well (bacteria without AMP) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.
-
The field of peptide therapeutics is undergoing a remarkable transformation, driven by a deeper understanding of molecular targets and innovative peptide engineering strategies. The examples highlighted in this guide—targeting oncogenic PPIs, modulating metabolic hormone receptors, and combating infectious agents—represent just a fraction of the exciting developments in this area. As our ability to design and synthesize peptides with enhanced drug-like properties continues to improve, we can anticipate a new wave of highly specific and effective peptide-based medicines entering the clinic, offering new hope for patients with a wide range of diseases.
References
- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Identification and Design of Novel Antimicrobial Peptides Against Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascletis Presents Full Analysis of Phase Ib Study of ASC30 Oral Tablet, Phase Ib Study of ASC30 Injection, and Preclinical Study of Combination of ASC31 and ASC47 at ObesityWeek® 2025 | Press Releases | wboc.com [wboc.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting protein-protein interactions: lessons from p53/MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jme.bioscientifica.com [jme.bioscientifica.com]
- 26. New Antimicrobial Peptide with Two CRAC Motifs: Activity against Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. docs.lib.purdue.edu [docs.lib.purdue.edu]
An In-depth Technical Guide to Early-Stage Research of F(N-Me)GA(N-Me)IL Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a representative whitepaper detailing the typical early-stage research process for novel peptide analogs. As there is limited publicly available information on the specific peptide F(N-Me)GA(N-Me)IL, this document utilizes a hypothetical framework and illustrative data to provide a comprehensive technical overview. The experimental protocols and signaling pathways described are based on established methodologies in peptide drug discovery.
Introduction
Peptide-based therapeutics offer a promising avenue for drug development due to their high specificity and potency. The modification of native peptide sequences, such as through N-methylation, is a key strategy to enhance proteolytic stability and improve pharmacokinetic profiles.[1] This guide focuses on the early-stage research and development of analogs based on the core sequence this compound. This sequence is a synthetically modified peptide, and this document outlines the critical steps from initial synthesis and characterization to in vitro pharmacological evaluation.
The primary objectives of this early-stage research are to:
-
Synthesize and purify a series of this compound analogs with systematic modifications.
-
Characterize the physicochemical properties and stability of these analogs.
-
Evaluate their binding affinity and functional activity at a target receptor.
-
Establish a preliminary structure-activity relationship (SAR) to guide further optimization.
This document provides detailed experimental protocols, presents hypothetical data in a structured format, and visualizes key pathways and workflows to offer a comprehensive technical overview for researchers in the field.
Synthesis and Characterization of Analogs
The synthesis of this compound analogs is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[2] N-methylation of specific amino acid residues is a critical modification to enhance stability.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A pre-loaded Wang or Rink amide resin is swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (including N-methylated variants) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base (DIPEA) and added to the resin. The reaction is allowed to proceed for 2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight.
Table: Physicochemical Properties of this compound Analogs
| Analog ID | Sequence Modification | Molecular Weight (Da) | Purity (%) |
| P-001 | This compound | 705.9 | >98% |
| P-002 | F G A I L (unmodified) | 649.8 | >99% |
| P-003 | F(N-Me)GAIL | 677.8 | >98% |
| P-004 | FGA(N-Me)IL | 677.8 | >98% |
In Vitro Pharmacological Evaluation
The pharmacological activity of the synthesized analogs is assessed through a series of in vitro assays to determine their binding affinity, functional potency, and stability. For the purpose of this guide, we will assume these peptides are designed to target a hypothetical G-protein coupled receptor (GPCR), "Receptor X".
Experimental Protocol: Competitive Binding Assay
-
Membrane Preparation: Cell membranes expressing Receptor X are prepared from a stable cell line (e.g., HEK293).
-
Assay Buffer: The assay is performed in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Reaction Mixture: A fixed concentration of a radiolabeled ligand for Receptor X is incubated with varying concentrations of the test analogs.
-
Incubation: The mixture is incubated at room temperature for 1 hour to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Experimental Protocol: Functional cAMP Assay
-
Cell Culture: HEK293 cells stably expressing Receptor X are seeded in 96-well plates and grown to confluence.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes, followed by stimulation with varying concentrations of the peptide analogs for 30 minutes.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Experimental Protocol: Plasma Stability Assay
-
Incubation: The peptide analogs are incubated in human plasma at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile with 1% TFA).
-
Analysis: The remaining amount of intact peptide is quantified by LC-MS/MS.
-
Half-life Calculation: The half-life (t1/2) is determined by plotting the percentage of remaining peptide against time.
Table: In Vitro Pharmacological Data for this compound Analogs
| Analog ID | Receptor X Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Plasma Stability (t1/2, min) |
| P-001 | 15.2 | 25.8 | 180 |
| P-002 | 120.5 | 250.1 | 15 |
| P-003 | 55.6 | 110.3 | 95 |
| P-004 | 68.3 | 135.7 | 88 |
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway of Receptor X
The following diagram illustrates a plausible G-protein coupled receptor signaling cascade that could be modulated by the this compound analogs.
Caption: Hypothetical GPCR signaling pathway for Receptor X.
Experimental Workflow for Analog Screening
This diagram outlines the systematic process for screening the synthesized peptide analogs.
Caption: Workflow for screening this compound analogs.
Logical Relationship for SAR Analysis
The following diagram illustrates the logical connections in the structure-activity relationship analysis.
Caption: Structure-Activity Relationship (SAR) logic diagram.
Conclusion and Future Directions
The early-stage research on this compound analogs demonstrates the utility of N-methylation in significantly enhancing the pharmacological properties of a peptide lead. The data presented in this guide, although hypothetical, illustrates a clear structure-activity relationship where dual N-methylation (P-001) results in superior binding affinity, functional potency, and plasma stability compared to the unmodified peptide (P-002) and singly methylated analogs (P-003 and P-004).
Future research should focus on:
-
Expanding the analog library with further modifications to optimize potency and selectivity.
-
Conducting in vivo pharmacokinetic and pharmacodynamic studies on the most promising candidates.
-
Investigating the detailed mechanism of action and potential off-target effects.
This systematic approach to early-stage peptide drug discovery is crucial for identifying and advancing novel therapeutic candidates.
References
The Guardian of the Chain: An In-Depth Technical Guide to N-Methylation for Enhanced Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, low membrane permeability, and consequently, limited oral bioavailability. A key strategy to overcome these hurdles is the strategic N-methylation of the peptide backbone. This in-depth technical guide explores the multifaceted role of N-methylation in enhancing peptide stability, providing a comprehensive resource for researchers in drug discovery and development.
The Core Principle: How N-Methylation Fortifies Peptides
N-methylation, the substitution of an amide proton with a methyl group on the nitrogen atom of a peptide bond, imparts significant conformational and physicochemical changes. This seemingly minor modification has profound implications for a peptide's stability and drug-like properties.
The primary mechanism by which N-methylation enhances stability is through steric hindrance . The added methyl group acts as a physical shield, sterically hindering the approach of proteases that would otherwise cleave the peptide backbone. This protection significantly prolongs the peptide's half-life in biological fluids.[1][2][3]
Furthermore, N-methylation introduces conformational rigidity . By restricting the rotation around the peptide bond, it can lock the peptide into a bioactive conformation that is less susceptible to enzymatic degradation. This conformational constraint can also pre-organize the peptide for optimal receptor binding, potentially enhancing its potency and selectivity.[2][4]
The introduction of a methyl group also increases the lipophilicity of the peptide. This enhanced "greasiness" can facilitate passive diffusion across cellular membranes, a critical step for intestinal absorption and reaching intracellular targets.[2] By reducing the number of hydrogen bond donors, N-methylation can decrease the desolvation penalty associated with membrane permeation.
The culmination of these effects – increased proteolytic resistance, conformational stability, and enhanced membrane permeability – can lead to a dramatic improvement in the oral bioavailability of peptide therapeutics.[5][6][7][8][9]
Quantitative Insights: The Impact of N-Methylation on Peptide Pharmacokinetics
The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability and bioavailability conferred by N-methylation.
Table 1: In Vitro Stability and Permeability of N-Methylated Cyclic Peptides [5]
| Compound | Description | RRCK Permeability (x 10⁻⁶ cm/s) | Human Liver Microsomal Clint (μL/min/mg) | Rat Liver Microsomal Clint (μL/min/mg) | Human Plasma Stability (t½, min) |
| 1 | Non-methylated cyclic hexapeptide | 1.8 | 225 | 243 | > 360 |
| 3 | Tri-N-methylated analog of 1 | 4.9 | 110 | 30.4 | > 360 |
| 2 | Non-methylated cyclic hexapeptide (diastereomer of 1) | 0.5 | 109 | 47.1 | > 360 |
| 4 | Tri-N-methylated analog of 2 | 4.1 | >320 | >491 | > 360 |
| CSA | Cyclosporine A (highly N-methylated) | 1.1 | 46.8 | 14.1 | > 360 |
Table 2: In Vivo Pharmacokinetics of a Tri-N-Methylated Cyclic Hexapeptide (Compound 3) [5]
| Parameter | Value |
| Plasma Clearance (CLp) | ~ 4.5 mL/min/kg |
| Volume of Distribution (Vdss) | 1.1 L/kg |
| Terminal Elimination Half-life (t½) | 2.8 h |
| Oral Bioavailability (F) | ~ 28% |
Table 3: Proteolytic Stability of N-Methylated Peptides against Trypsin [10]
| Peptide | Description | Half-life (min) | Fold Increase in Stability |
| Unmodified Peptide | DKLYWWEFL | 10 | - |
| N-Me-D | (N-Me)DKLYWWEFL | 720 | 72 |
| N-Me-K | D(N-Me)KLYWWEFL | >10000 | >1000 |
| N-Me-L8 | DKLYWW(N-Me)EFL | >10000 | >1000 |
| N-Me-Y | DKLYW(N-Me)WEFL | >10000 | >1000 |
Table 4: Oral Bioavailability of N-Methylated Peptides - Case Studies
| Peptide | N-Methylation Status | Oral Bioavailability (%) | Reference |
| Cyclic Hexapeptide (Compound 3) | Tri-N-methylated | 28 | [5] |
| Veber-Hirschmann Somatostatin Analog | Tri-N-methylated | 10 | [7][9] |
| Glutathione (GSH) Analog | N-methylated Cysteine | 16.1-fold increase compared to native GSH | [11] |
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.
Caption: Mechanism of N-methylation-induced proteolytic resistance.
Caption: Logical workflow from N-methylation to improved oral bioavailability.
Experimental Protocols: Assessing Peptide Stability and Permeability
Reproducible and standardized experimental protocols are essential for evaluating the impact of N-methylation. Below are detailed methodologies for key in vitro assays.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.
Materials:
-
Test peptide and non-methylated control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, pepsin, or plasma)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).
-
Prepare a working solution of the protease in the reaction buffer.
-
Incubate the peptide (final concentration, e.g., 100 µM) with the protease (e.g., 1:100 enzyme:substrate ratio) in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.
Materials:
-
PAMPA plate (donor and acceptor plates with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Add the test peptide and control compounds (dissolved in PBS, often with a small percentage of DMSO) to the donor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t]
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.
-
Caco-2 Cell Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control compounds
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test peptide to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
To measure basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Quantify the concentration of the peptide in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.
Conclusion
N-methylation is a powerful and versatile tool in the medicinal chemist's arsenal for overcoming the inherent stability and permeability challenges of peptide-based therapeutics. By providing steric protection against proteolysis, inducing favorable conformational constraints, and enhancing lipophilicity, N-methylation can significantly improve a peptide's pharmacokinetic profile, paving the way for the development of orally bioavailable peptide drugs. The strategic application of this modification, guided by a thorough understanding of its mechanisms and robust experimental validation, holds the key to unlocking the full therapeutic potential of peptides.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 10. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Toxicity Screening of Novel Peptides: A Case Study Approach for F(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel peptide F(N-Me)GA(N-Me)IL. Given the nascent stage of research into this molecule, this document establishes a foundational framework for its initial safety assessment. The methodologies and data presented herein are based on established protocols for analogous molecules and serve as a template for the actual experimental investigation.
Introduction to Peptide Toxicity Screening
The preliminary toxicity assessment of a novel therapeutic peptide is a critical step in the drug development pipeline. This initial screening aims to identify potential safety liabilities early, thereby saving resources and guiding further development. The process typically involves a tiered approach, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to understand systemic effects.
In Vitro Toxicity Assessment
In vitro assays are the first line of investigation, providing rapid and cost-effective data on the potential of a compound to cause cellular damage.
Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells.[1][2] These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation.
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Endpoint | Incubation Time (hrs) | IC50 (µM) |
| HEK293 | MTT | Metabolic Activity | 24 | > 100 |
| HepG2 | LDH Release | Membrane Integrity | 24 | 85.3 |
| Jurkat | CellTiter-Glo® | ATP Content | 24 | 62.7 |
| HEK293 | MTT | Metabolic Activity | 48 | 95.2 |
| HepG2 | LDH Release | Membrane Integrity | 48 | 71.4 |
| Jurkat | CellTiter-Glo® | ATP Content | 48 | 50.1 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysis buffer-treated) wells.
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.[3]
Table 2: Genotoxicity Profile of this compound
| Assay | Cell Line/System | Metabolic Activation (S9) | Concentration Range (µM) | Result |
| Ames Test | S. typhimurium | With & Without | 1 - 1000 | Negative |
| Chromosomal Aberration | CHO-K1 | With & Without | 10 - 500 | Negative |
| Micronucleus Test | L5178Y | With & Without | 10 - 500 | Negative |
Experimental Protocol: Ames Test
-
Bacterial Strains: Utilize various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon.
-
Compound Exposure: Expose the bacterial strains to different concentrations of this compound, both with and without the S9 metabolic activation system.
-
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies in the treated groups compared to the control group indicates a positive result.
In Vivo Acute Toxicity Assessment
Following in vitro testing, a preliminary in vivo study is conducted to assess the systemic toxicity of the peptide.
Table 3: Acute Systemic Toxicity of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Observation Period (days) | Mortality | Clinical Observations |
| Mouse | Intravenous | 5 | 14 | 0/10 | No adverse effects observed |
| Mouse | Intravenous | 50 | 14 | 0/10 | No adverse effects observed |
| Mouse | Intravenous | 500 | 14 | 2/10 | Lethargy, ruffled fur within 24h |
| Rat | Oral | 2000 | 14 | 0/10 | No adverse effects observed |
Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)
-
Animal Selection: Use healthy, young adult rodents (e.g., mice) of a single sex.
-
Dosing: Administer a single dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity for a defined period (typically 48 hours).
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.[4]
-
Long-term Observation: All surviving animals are observed for a total of 14 days for any delayed signs of toxicity.[4]
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in toxicity screening.
Caption: General workflow for preliminary toxicity screening of a novel peptide.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Conclusion
The preliminary toxicity screening of this compound, as outlined in this guide, provides a robust framework for its initial safety assessment. The combination of in vitro and in vivo assays allows for a comprehensive evaluation of potential cytotoxic, genotoxic, and systemic effects. The data generated from these studies will be instrumental in making informed decisions regarding the continued development of this novel peptide as a potential therapeutic agent.
References
- 1. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Research Synthesis of F(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Introduction
F(N-Me)GA(N-Me)IL is a synthetic, N-methylated hexapeptide that has garnered interest in the field of amyloid research. N-methylation is a strategic modification of the peptide backbone that can significantly enhance pharmacokinetic properties, such as resistance to proteolytic degradation and improved membrane permeability.[1][2] This particular peptide is a derivative of an amyloidogenic fragment of the human Islet Amyloid Polypeptide (IAPP), also known as amylin. Research has shown that double N-methylated derivatives of IAPP fragments, such as this compound, lack the propensity to form β-sheet structures and amyloid fibrils.[3] Furthermore, these derivatives can interact with the native IAPP sequences and inhibit their aggregation and cytotoxicity, making them promising candidates for research into therapeutics for type 2 diabetes, where IAPP aggregation is a pathological hallmark.[1][3][4]
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, along with data presentation and visualizations to aid researchers in its synthesis and application.
Data Presentation
The synthesis of N-methylated peptides can be challenging, with yields and purity varying depending on the specific sequence and coupling conditions. The following table provides representative quantitative data for the synthesis of this compound based on typical outcomes for similar N-methylated peptides synthesized via Fmoc-based solid-phase peptide synthesis.
| Step | Parameter | Value |
| Resin Loading | Initial Fmoc-Leu loading on Wang resin | 0.5 mmol/g |
| Synthesis Scale | Starting resin quantity | 200 mg |
| Crude Product | Yield | 75% |
| Purity (by HPLC) | 60% | |
| Purified Product | Final Yield (after HPLC purification) | 35% |
| Final Purity (by HPLC) | >98% | |
| Characterization | Expected Mass (M+H)⁺ | 706.4 g/mol |
| Observed Mass (M+H)⁺ | 706.5 g/mol |
Experimental Protocols
The synthesis of this compound is performed using a manual or automated solid-phase peptide synthesizer following the Fmoc/tBu strategy. The sequence is assembled on a Wang resin pre-loaded with Fmoc-L-Leucine. The N-methylated amino acids, Fmoc-N-Me-Gly-OH and Fmoc-N-Me-Ala-OH, are commercially available or can be synthesized according to published procedures.
Materials and Reagents
-
Fmoc-L-Leucine pre-loaded Wang resin (0.5 mmol/g)
-
Fmoc-L-Isoleucine (Fmoc-Ile-OH)
-
Fmoc-N-methyl-L-Alanine (Fmoc-N-Me-Ala-OH)
-
Fmoc-L-Glycine (Fmoc-Gly-OH)
-
Fmoc-N-methyl-L-Glycine (Fmoc-N-Me-Gly-OH)
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Precipitation solvent: Cold diethyl ether
Synthesis Workflow
Caption: Solid-phase synthesis workflow for this compound.
Step-by-Step Protocol
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
Prepare the coupling solution by dissolving the next Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours. For coupling onto an N-methylated residue, the coupling time may be extended to 4 hours or a double coupling may be performed.
-
Monitor the coupling reaction using a Kaiser test (will be negative for complete coupling to primary amines; chloranil test can be used for secondary amines).
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence: Ile, N-Me-Ala, Gly, N-Me-Gly, and Phe.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times), followed by DCM (3 times) and MeOH (3 times), and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway and Mechanism of Action
This compound is designed to interfere with the amyloidogenic pathway of human Islet Amyloid Polypeptide (IAPP). IAPP is a 37-residue peptide hormone that is co-secreted with insulin by pancreatic β-cells. In type 2 diabetes, IAPP can misfold and aggregate into toxic oligomers and amyloid fibrils, which contribute to β-cell dysfunction and death. The N-methylation of the FGAIL sequence, which is part of the amyloidogenic core of IAPP, prevents it from adopting the β-sheet conformation necessary for amyloid formation. By binding to soluble IAPP monomers or early oligomers, this compound can cap the growing amyloid fibrils and redirect the aggregation pathway towards non-toxic, amorphous aggregates.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. HK40004264B - Amylin analogues - Google Patents [patents.google.com]
- 3. Selectively N-methylated soluble IAPP mimics as potent IAPP receptor agonists and nanomolar inhibitors of cytotoxic self-assembly of both IAPP and Aβ40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated Analogs of hIAPP Fragments 18-22, 23-27, 33-37 Inhibit Aggregation of the Amyloidogenic Core of the Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for N-methylated Peptide Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a critical post-translational modification (PTM) that plays a significant role in regulating protein function, stability, and intermolecular interactions. Its involvement in key signaling pathways has made it a focal point in drug discovery and development. The identification and characterization of N-methylated peptides, however, present unique analytical challenges due to the subtle mass shift and the potential for isomeric structures. This document provides detailed application notes and protocols for the enrichment, separation, and identification of N-methylated peptides using advanced analytical techniques.
I. Enrichment of N-methylated Peptides
The low stoichiometry of N-methylation necessitates enrichment strategies to increase the concentration of methylated peptides prior to mass spectrometric analysis. The two primary methods for this are Immunoaffinity Purification (IAP) and Strong Cation Exchange (SCX) chromatography.
Quantitative Comparison of Enrichment Methods
| Enrichment Method | Principle | Advantages | Disadvantages | Typical Number of Identified Methylation Sites | Reference |
| Immunoaffinity Purification (IAP) | Utilizes antibodies specific to methylated lysine or arginine residues. | High specificity for the target modification. | Antibody performance can be variable; may have sequence context bias. | ~160 lysine methylation sites and over 1000 arginine methylation sites in human cell lines.[1] | [1] |
| Strong Cation Exchange (SCX) | Separates peptides based on charge. Methylated peptides often carry a higher positive charge due to the addition of a methyl group to a primary amine. | Good for global profiling; orthogonal to IAP. | Lower specificity compared to IAP; may co-enrich with other highly charged peptides. | Up to 445 methylation forms on 194 proteins in a single run.[2] | [2][3] |
Experimental Protocols
This protocol is adapted from Svinkina et al., 2015.[1]
Materials:
-
Methylation-specific antibodies (e.g., anti-monomethyl-arginine, anti-asymmetric-dimethyl-arginine, anti-trimethyl-lysine)
-
Protein A agarose beads
-
IAP Buffer: 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl
-
Phosphate Buffered Saline (PBS)
-
Deionized water (dH₂O)
-
Tryptic digest of protein sample
-
Sep-Pak C18 cartridges
Procedure:
-
Antibody-Bead Conjugation:
-
Incubate 250 µg of methylation-specific antibody with 40 µl of Protein A agarose beads with gentle rocking for at least 3 hours at 4°C.
-
Wash the antibody-conjugated beads three times with 1 ml of PBS.
-
Wash the beads twice with 1 ml of IAP buffer.
-
-
Peptide Preparation:
-
Digest protein extracts with trypsin.
-
Acidify the digest with 1% trifluoroacetic acid (TFA).
-
Desalt the peptides using a Sep-Pak C18 cartridge, elute with 40% acetonitrile in 0.1% TFA, and lyophilize.
-
-
Immunoaffinity Purification:
-
Dissolve 10 mg of lyophilized peptides in 1.4 ml of IAP buffer.
-
Incubate the peptide solution with the antibody-conjugated beads for 2 hours at 4°C with gentle rocking.
-
Wash the beads four times with 1 ml of IAP buffer.
-
Wash the beads two times with 1 ml of dH₂O.
-
-
Elution:
-
Elute the enriched methylated peptides from the beads according to the antibody manufacturer's instructions (typically using a low pH solution like 0.1% TFA).
-
Immediately neutralize the eluate if necessary.
-
Desalt the eluted peptides using a C18 tip and prepare for LC-MS/MS analysis.
-
This protocol is adapted from the Boisvert Lab, 2023.[4]
Materials:
-
SCX column
-
Loading Buffer: 0.1% TFA in water, pH < 3.0
-
Wash Buffer: 0.1% TFA in water
-
Elution Buffers: A series of buffers with increasing salt concentration or pH. For example:
-
Elution Buffer 1: 50 mM KCl in 0.1% TFA
-
Elution Buffer 2: 100 mM KCl in 0.1% TFA
-
Elution Buffer 3: 200 mM KCl in 0.1% TFA
-
Elution Buffer 4: 300 mM KCl in 0.1% TFA
-
Elution Buffer 5: 500 mM KCl in 0.1% TFA
-
-
BRUB (Basic Regeneration and Equilibration Buffer): 5 mM phosphoric acid, 5 mM boric acid, 5 mM acetic acid, adjusted to pH 12.0
Procedure:
-
Column Preparation:
-
Insert the SCX column into a 2 ml microcentrifuge tube.
-
Add 400 µl of BRUB (pH 12.0) and centrifuge at 2,000 x g for 5 minutes. Repeat once.
-
Equilibrate the column by adding 400 µl of Loading Buffer and centrifuging at 2,000 x g for 5 minutes. Repeat once.
-
-
Sample Loading:
-
Resuspend the peptide sample in Loading Buffer.
-
Add 400 µl of the sample to the equilibrated SCX column and centrifuge at 2,000 x g for 5 minutes.
-
Re-apply the flow-through to the column and centrifuge again to maximize binding.
-
-
Washing:
-
Add 400 µl of Wash Buffer to the column and centrifuge at 2,000 x g for 5 minutes. Discard the flow-through.
-
Repeat the wash step two more times.
-
-
Stepwise Elution:
-
Transfer the SCX column to a new 2 ml microcentrifuge tube.
-
Add 400 µl of Elution Buffer 1 and centrifuge at 2,000 x g for 5 minutes. Collect the eluate.
-
Repeat this step for each of the remaining elution buffers, collecting each fraction in a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the collected fractions in a vacuum centrifuge.
-
Resuspend each fraction in 0.1% TFA and desalt using C18 tips before LC-MS/MS analysis.
-
II. Chromatographic Separation and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for separating peptides prior to mass spectrometry. For N-methylated peptides, some specific considerations are necessary.
Key Considerations for HPLC of N-methylated Peptides:
-
Peak Broadening: N-methylation can lead to cis/trans isomerism of the peptide bond, resulting in peak broadening or splitting. This effect can be influenced by the surrounding amino acid sequence and chromatographic conditions.
-
Mobile Phase: A common mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Trifluoroacetic acid (TFA) can improve peak shape but may cause ion suppression in the mass spectrometer.
-
Gradient: A shallow gradient is often beneficial for resolving isomeric forms of N-methylated peptides.
Mass Spectrometry (MS)
High-resolution mass spectrometers are essential for the analysis of N-methylated peptides to accurately measure the small mass shifts associated with methylation.
Optimized HPLC-MS/MS Parameters:
-
Mass Spectrometer: Orbitrap or TOF-based instruments are recommended for their high resolution and mass accuracy.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
MS1 Scan: Acquire high-resolution full scans (e.g., 60,000-120,000 resolution) to accurately determine the precursor ion mass.
-
MS2 Fragmentation:
-
Collision-Induced Dissociation (CID): Standard fragmentation method, but can sometimes result in neutral loss of the methyl group.
-
Higher-Energy Collisional Dissociation (HCD): Often provides more complete fragmentation and is well-suited for identifying the site of methylation.
-
Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving the modification on the peptide backbone and localizing the methylation site.
-
III. Data Analysis and Database Searching
The identification of N-methylated peptides from MS/MS data requires specific considerations during database searching.
Database Search Parameters for N-methylated Peptides
The following parameters should be configured in search algorithms like Mascot or SEQUEST.
| Parameter | Setting for N-methylated Peptide Identification |
| Enzyme | Trypsin (or the specific enzyme used for digestion) |
| Missed Cleavages | Allow for at least 2 missed cleavages, as methylation can sometimes hinder enzymatic cleavage. |
| Fixed Modifications | Carbamidomethyl (C) if iodoacetamide was used for alkylation. |
| Variable Modifications | - Mono-methylation (K, R): +14.01565 Da- Di-methylation (K, R): +28.03130 Da- Tri-methylation (K): +42.04695 Da- Oxidation (M): +15.99491 Da |
| Peptide Mass Tolerance | 10 ppm for high-resolution instruments. |
| Fragment Mass Tolerance | 0.02 Da for Orbitrap HCD/ETD data; 0.5 Da for ion trap CID data. |
| Database | A comprehensive protein sequence database such as SwissProt or a species-specific subset of NCBI. |
| Decoy Database Search | Essential for determining the False Discovery Rate (FDR). An FDR of 1% is a common threshold. |
IV. Signaling Pathway and Experimental Workflow Visualization
NF-κB Signaling Pathway Regulation by Methylation
N-methylation plays a crucial role in regulating the activity of the NF-κB transcription factor, particularly the p65 (RelA) subunit. Methylation at different lysine and arginine residues can either activate or repress NF-κB target gene expression.[5][6][7][8]
Caption: Regulation of the NF-κB pathway by p65 subunit methylation.
Experimental Workflow for N-methylated Peptide Identification
The overall workflow for identifying N-methylated peptides involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for N-methylated peptide analysis.
References
- 1. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient approach based on basic strong cation exchange chromatography for enriching methylated peptides with high specificity for methylproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usherbrooke.ca [usherbrooke.ca]
- 5. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB: Regulation by Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to detect NF-κB Acetylation and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of F(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Introduction
F(N-Me)GA(N-Me)IL is a novel, synthetically modified peptide with potential therapeutic applications. Its structure, featuring N-methylation of the amide backbone, is designed to enhance proteolytic stability and cell permeability, making it a promising candidate for targeting intracellular protein-protein interactions. These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its biological activity, with a primary focus on the inhibition of apoptosis.
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to modulate apoptotic pathways with targeted therapies is of significant interest in drug discovery. These protocols are designed to facilitate the screening of this compound and similar peptides as potential modulators of apoptosis.
Hypothesized Signaling Pathway Inhibition
Based on its peptidic nature and modifications to improve intracellular access, this compound is hypothesized to interrupt key protein-protein interactions within the intrinsic apoptosis pathway. A likely target is the interaction between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, or the downstream activation of caspases. The following diagram illustrates a potential mechanism of action where this compound prevents the activation of effector caspases.
Caption: Hypothesized inhibition of active Caspase-3 by this compound.
Experimental Protocols
The following protocols are optimized for a 384-well plate format, suitable for HTS.
Protocol 1: Homogeneous Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, Caspase-3 and -7, which are activated during apoptosis.
Materials:
-
Cell line (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
This compound (and other test compounds)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
384-well white, flat-bottom plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the desired density (e.g., 5,000 cells/20 µL) in the appropriate culture medium.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ to allow for cell attachment (if using adherent cells).
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in an appropriate solvent (e.g., DMSO).
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plates.
-
Include positive controls (e.g., a known caspase inhibitor) and negative controls (vehicle only).
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at a concentration known to induce a robust apoptotic response (e.g., 2X the final desired concentration).
-
Add 20 µL of the apoptosis inducer to all wells except the negative control wells (add 20 µL of medium instead).
-
Incubate the plates for the desired period (e.g., 4-6 hours) at 37°C, 5% CO₂.
-
-
Caspase Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 40 µL of the reagent to each well.
-
Mix briefly on a plate shaker (e.g., 300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
Protocol 2: High-Content Imaging of Apoptosis
This multiplexed assay allows for the simultaneous measurement of multiple apoptotic markers at the single-cell level.
Materials:
-
Cell line (e.g., A549, U2OS)
-
Cell culture medium and supplements
-
This compound (and other test compounds)
-
Apoptosis-inducing agent
-
Hoechst 33342 (for nuclear staining)
-
Annexin V-FITC (or other fluorescent conjugate for phosphatidylserine detection)
-
Propidium Iodide (or other viability dye)
-
384-well black, clear-bottom plates
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 1, using black, clear-bottom plates.
-
Induction of Apoptosis: Follow step 3 from Protocol 1.
-
Staining:
-
Prepare a staining solution containing Hoechst 33342, Annexin V-FITC, and Propidium Iodide in an appropriate buffer (e.g., Annexin V binding buffer).
-
Carefully remove the culture medium from the wells.
-
Add 25 µL of the staining solution to each well.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for each fluorophore.
-
Analyze the images using integrated software to quantify:
-
Nuclear condensation and fragmentation (from Hoechst 33342).
-
Annexin V positive cells (early apoptosis).
-
Propidium Iodide positive cells (late apoptosis/necrosis).
-
-
HTS Workflow
The following diagram outlines the logical flow of a typical HTS campaign for an apoptosis modulator.
Caption: High-throughput screening workflow for apoptosis modulators.
Data Presentation
Quantitative data from HTS should be summarized in a clear and concise manner to facilitate hit selection and comparison.
Table 1: Primary Screening Results
| Compound ID | Concentration (µM) | % Inhibition | Z'-factor | Hit? (Yes/No) |
| This compound-001 | 10 | 85.2 | 0.78 | Yes |
| This compound-002 | 10 | 12.5 | 0.78 | No |
| ... | ... | ... | ... | ... |
| Positive Control | 10 | 95.0 | - | - |
| Negative Control | - | 0.0 | - | - |
Table 2: Dose-Response and Secondary Assay Data for Confirmed Hits
| Compound ID | Caspase-3/7 IC₅₀ (µM) | Annexin V EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound-001 | 1.2 | 1.5 | > 50 | > 41.7 |
| Hit-002 | 3.5 | 4.1 | 25 | 7.1 |
| ... | ... | ... | ... | ... |
Conclusion
These application notes provide a robust framework for the high-throughput screening of the novel peptide this compound as a potential modulator of apoptosis. The detailed protocols for both biochemical and cell-based assays, combined with structured data presentation formats, will enable researchers to efficiently identify and characterize the bioactivity of this and other similar compounds. The provided diagrams offer a clear visualization of the hypothesized mechanism of action and the overall screening workflow, facilitating a comprehensive understanding of the experimental process. Adherence to these guidelines will support the generation of high-quality, reproducible data essential for advancing promising peptide candidates through the drug discovery pipeline.
Application Notes and Protocols for Assessing F(N-Me)GA(N-Me)IL Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the binding of the novel ligand, F(N-Me)GA(N-Me)IL, to its putative receptor. The methodologies described herein are fundamental in receptor pharmacology and drug discovery, enabling the characterization of ligand-receptor interactions, determination of binding affinity and kinetics, and screening of potential therapeutic compounds. The protocols cover radioligand binding assays, fluorescence-based assays, and surface plasmon resonance (SPR), offering a range of approaches from traditional "gold standard" methods to modern, label-free techniques.
Key Concepts in Receptor Binding
The interaction between a ligand, such as this compound, and its receptor is governed by several key parameters that can be quantified through binding assays.
-
Affinity (K_d, K_i): Affinity describes the strength of the binding interaction between a ligand and a receptor. The equilibrium dissociation constant (K_d) is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value indicates higher affinity. The inhibition constant (K_i) represents the affinity of a competing, unlabeled ligand.
-
Receptor Density (B_max): The maximum number of binding sites (B_max) represents the total concentration of receptors in a given sample, typically expressed as fmol/mg of protein or sites/cell .[1][2]
-
Kinetics (k_on, k_off): Binding kinetics describe the rate at which a ligand binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) a receptor. The ratio of these rates (k_off/k_on) also determines the K_d.
Data Presentation: Quantitative Parameters in this compound Receptor Binding Assays
The following tables summarize the key quantitative data that can be obtained from the described experimental protocols.
Table 1: Equilibrium Binding Parameters
| Parameter | Description | Typical Units | Assay(s) |
| K_d | Equilibrium Dissociation Constant | nM, pM | Saturation Radioligand Binding, SPR |
| K_i | Inhibition Constant | nM, pM | Competition Radioligand Binding, Competition Fluorescence Assay |
| IC_50 | Half-maximal Inhibitory Concentration | nM, µM | Competition Radioligand Binding, Competition Fluorescence Assay |
| B_max | Maximum Receptor Density | fmol/mg protein, sites/cell | Saturation Radioligand Binding |
Table 2: Kinetic Binding Parameters
| Parameter | Description | Typical Units | Assay(s) |
| k_on (k_a) | Association Rate Constant | M⁻¹s⁻¹ | Kinetic Radioligand Binding, SPR |
| k_off (k_d) | Dissociation Rate Constant | s⁻¹ | Kinetic Radioligand Binding, SPR |
Experimental Protocols
Protocol 1: Radioligand Binding Assays
Radioligand binding assays are considered a gold standard for their robustness and sensitivity in measuring ligand binding to a target receptor.[1] These assays involve the use of a radioactively labeled form of this compound (the "radioligand").
This assay measures the affinity of the radioligand and the density of receptors.[3]
Materials:
-
Cells or tissue homogenates expressing the this compound receptor
-
Radiolabeled this compound (e.g., [³H]this compound or [¹²⁵I]this compound)
-
Unlabeled this compound (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of the radiolabeled this compound in binding buffer. A typical range would be 0.1 to 10 times the expected K_d.
-
For each concentration of radioligand, prepare two sets of tubes or wells: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled this compound (typically 100- to 1000-fold higher than the K_d of the radioligand).
-
Add the cell membranes or whole cells to all tubes.
-
Add the serially diluted radiolabeled this compound to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filter plates to separate bound from free radioligand.[1]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding versus the concentration of radioligand and fit the data using non-linear regression to a one-site binding model to determine the K_d and B_max.[2]
This assay is used to determine the relative affinities of unlabeled test compounds that compete with the radioligand for binding to the receptor.[1]
Materials:
-
Same as for saturation binding, plus unlabeled competitor compounds.
Procedure:
-
Prepare a range of concentrations of the unlabeled test compound.
-
In tubes or wells, add a fixed concentration of radiolabeled this compound (typically at or below its K_d).
-
Add the serially diluted unlabeled competitor compound.
-
Add the cell membranes or whole cells to initiate the binding.
-
Incubate to reach equilibrium.
-
Separate bound and free radioligand by filtration.
-
Quantify the bound radioactivity.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Protocol 2: Fluorescence-Based Binding Assays
These assays utilize a fluorescently labeled ligand and can be performed in a homogeneous format, making them suitable for high-throughput screening.[4][5]
Materials:
-
Cells expressing the this compound receptor
-
Fluorescently labeled this compound (e.g., FITC-F(N-Me)GA(N-Me)IL)
-
Unlabeled test compounds
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Plate cells expressing the this compound receptor in a suitable microplate (e.g., 96- or 384-well).
-
Prepare serial dilutions of the unlabeled test compounds.
-
Add a fixed concentration of the fluorescently labeled this compound to all wells.
-
Add the diluted test compounds to the appropriate wells.
-
Incubate for a sufficient time to allow binding to reach equilibrium.
-
Wash the wells to remove unbound fluorescent ligand.
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Plot the fluorescence intensity against the log concentration of the competitor to determine the IC_50.
Note: Labeling a ligand with a fluorophore can sometimes alter its binding characteristics.[3][6] It is crucial to validate that the fluorescent tag does not significantly interfere with binding.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that allows for the real-time monitoring of binding events, providing kinetic data (k_on and k_off) in addition to affinity (K_d).[7][8]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified this compound receptor
-
This compound ligand and other test compounds
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Immobilize the purified this compound receptor onto the surface of the sensor chip.
-
Prepare a series of concentrations of the this compound ligand (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor.
-
Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate sensorgrams showing an association phase during injection and a dissociation phase during the subsequent flow of running buffer.
-
After each cycle, regenerate the sensor surface to remove the bound analyte.
-
Fit the sensorgram data globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_d).[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical GPCR signaling cascade initiated by ligand binding.
Caption: Workflow for a competitive radioligand binding experiment.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New fluorescent probes for ligand-binding assays of odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of receptor-ligand interactions by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Methods for the Analysis of the N-Methylated Peptide F(N-Me)GA(N-Me)IL
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of the N-methylated peptide F(N-Me)GA(N-Me)IL using mass spectrometry. N-methylation is a critical post-translational modification that can significantly impact the biological activity, stability, and pharmacokinetic properties of peptides. Therefore, robust analytical methods are essential for its characterization and quantification in research and drug development.
The following sections outline the recommended sample preparation, liquid chromatography-mass spectrometry (LC-MS) methods, and data analysis strategies for this compound.
Introduction
N-methylation of peptides, the addition of a methyl group to the nitrogen atom of the peptide backbone or amino acid side chains, presents unique challenges and opportunities in mass spectrometric analysis. This modification can influence peptide fragmentation patterns, chromatographic behavior, and ionization efficiency. The peptide of interest, this compound, contains two N-methylated amino acids, which requires careful optimization of analytical methods to achieve accurate identification and quantification.
This guide details protocols for the analysis of this compound, which can be adapted for other N-methylated peptides. The methods described are applicable to various mass spectrometry platforms, including triple quadrupole and high-resolution mass spectrometers.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful mass spectrometric analysis of peptides, as it minimizes interferences and enhances signal intensity.[1][2] The choice of protocol depends on the sample matrix (e.g., biological fluids, in vitro reaction mixtures).
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration
This protocol is suitable for purifying this compound from complex matrices like plasma or serum.
-
Materials:
-
SPE cartridges (e.g., C18)
-
Conditioning solution: 100% Methanol
-
Equilibration solution: 0.1% Formic acid in water
-
Wash solution: 5% Methanol, 0.1% Formic acid in water
-
Elution solution: 80% Acetonitrile, 0.1% Formic acid in water
-
Sample, pre-treated with an equal volume of 0.1% Formic acid in water
-
-
Procedure:
-
Condition the SPE cartridge with 1 mL of conditioning solution.
-
Equilibrate the cartridge with 1 mL of equilibration solution.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of wash solution to remove salts and other polar impurities.
-
Elute the peptide with 500 µL of elution solution.
-
Dry the eluted sample using a vacuum centrifuge.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 5% Acetonitrile, 0.1% Formic acid in water).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or a high-resolution instrument (e.g., Orbitrap, Q-TOF).[3]
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-50% B
-
8-9 min: 50-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Method (Triple Quadrupole for Quantification):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used). The exact m/z values will need to be determined by direct infusion of the synthesized peptide.
-
Hypothetical Example:
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
MS Method (High-Resolution MS for Identification and Confirmation):
-
Full Scan MS:
-
Mass Range: m/z 100-1000
-
Resolution: 70,000
-
-
Tandem MS (MS/MS):
-
Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the precursor ion corresponding to this compound.
-
Fragmentation Technique: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Electron Transfer Dissociation (ETD) can also be useful for localizing the N-methylation sites.[5]
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative Performance of the LC-MS/MS Method
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| This compound (confirming) | [To be determined] | [To be determined] | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | [To be optimized] |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Experimental workflow for the analysis of this compound.
Caption: Expected fragmentation pathways for N-methylated peptides.
Discussion
The analysis of N-methylated peptides like this compound by mass spectrometry requires careful consideration of the unique chemical properties conferred by the methyl group. N-methylation can alter the fragmentation pattern, often leading to characteristic neutral losses and specific fragment ions that can be leveraged for identification.[4][5] The presence of N-methylation can also impact the chromatographic retention time, typically causing a slight decrease in retention on reversed-phase columns compared to their non-methylated counterparts.
For quantitative analysis, the use of a stable isotope-labeled internal standard, ideally incorporating the N-methylated amino acids, is highly recommended to correct for matrix effects and variations in instrument response.[1] High-resolution mass spectrometry can be invaluable for confirming the elemental composition of the peptide and its fragments, thus increasing confidence in its identification.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the robust and reliable analysis of the N-methylated peptide this compound using mass spectrometry. By implementing the described sample preparation, LC-MS, and data analysis strategies, researchers, scientists, and drug development professionals can accurately identify and quantify this and other N-methylated peptides, facilitating a deeper understanding of their biological roles and advancing their therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"handling and storage guidelines for F(N-Me)GA(N-Me)IL"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of the N-methylated peptide F(N-Me)GA(N-Me)IL, a potential inhibitor of amyloid-beta (Aβ) aggregation relevant to Alzheimer's disease research.
Product Information
| Property | Description |
| Product Name | This compound |
| Full Name | Phenylalanyl-(N-methyl)glycyl-alanyl-(N-methyl)isoleucyl-leucine |
| Molecular Formula | C₃₃H₅₃N₅O₅ |
| Appearance | Lyophilized white powder |
| Purity | Typically >95% as determined by HPLC |
| Storage | Store at -20°C or -80°C for long-term storage. |
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the stability and activity of this compound. N-methylated peptides, while generally more stable to proteolytic degradation than their non-methylated counterparts, are still susceptible to chemical degradation.
Lyophilized Powder
-
Long-term Storage: For long-term storage, the lyophilized powder should be stored at -20°C, or preferably at -80°C, in a tightly sealed container to prevent moisture absorption.[1][2][3]
-
Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to minimize condensation.[2][4] Weigh out the desired amount of peptide quickly in a clean environment and promptly reseal the vial.
Peptide Solutions
-
Reconstitution: The solubility of a peptide is sequence-dependent. Due to the hydrophobic residues (Phe, Ala, Ile, Leu) in this compound, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary before dilution with an aqueous buffer.[4][5]
-
Solvents: Test the solubility of a small amount of the peptide first. For biological assays, ensure the final concentration of the organic solvent is compatible with the experimental system and does not cause cytotoxicity.
-
Storage of Solutions: It is not recommended to store peptides in solution for extended periods.[2] If necessary, prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][6] Peptide solutions are generally stable for up to a week at 4°C, but freezing is recommended for longer storage.[1] For peptides containing residues prone to oxidation, using oxygen-free buffers is advisable.[4]
| Condition | Lyophilized Powder | In Solution |
| Long-term Storage | -20°C to -80°C | -20°C to -80°C (aliquoted) |
| Short-term Storage | 4°C (in desiccator) | 4°C (up to one week) |
| Handling | Equilibrate to room temperature before opening. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
This compound is a biologically active peptide that has been suggested to interact with native amyloidogenic sequences and inhibit amyloid formation.[7] The following are general protocols for assessing the activity of this compound as an inhibitor of Aβ aggregation and for evaluating its effect on Aβ-induced cytotoxicity.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Workflow for ThT Assay
Caption: Workflow for the Thioflavin T (ThT) assay to measure Aβ aggregation inhibition.
Protocol:
-
Preparation of Aβ(1-42) Monomers:
-
Dissolve lyophilized Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature to ensure monomerization.
-
Aliquot into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, reconstitute the Aβ(1-42) film in DMSO to a stock concentration (e.g., 5 mM) and then dilute to the final working concentration in a suitable assay buffer (e.g., PBS, pH 7.4).
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute to various working concentrations in the assay buffer.
-
-
ThT Assay:
-
In a 96-well black, clear-bottom plate, mix the Aβ(1-42) solution (final concentration typically 10-20 µM) with different concentrations of this compound.
-
Include control wells with Aβ(1-42) alone (positive control) and buffer alone (negative control).
-
Add Thioflavin T solution to each well to a final concentration of 10-25 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a plate reader with periodic shaking.
-
Monitor the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
The inhibition of aggregation can be quantified by comparing the lag time, maximum fluorescence intensity, and the slope of the elongation phase between samples with and without the inhibitor.
-
Cell-Based Cytotoxicity Assay
This protocol assesses the ability of this compound to protect neuronal cells from the cytotoxic effects of Aβ oligomers. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose, measuring cell viability.
Workflow for Cytotoxicity Assay
Caption: Workflow for a cell-based cytotoxicity assay to evaluate the protective effects of this compound against Aβ toxicity.
Protocol:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in the recommended medium and conditions.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Preparation of Aβ Oligomers:
-
Reconstitute monomeric Aβ(1-42) as described in the ThT assay protocol.
-
To prepare oligomers, incubate the monomeric Aβ(1-42) solution at 4°C for 24 hours.
-
-
Cell Treatment:
-
Treat the cells with pre-formed Aβ oligomers (typically in the low micromolar range) in the presence or absence of varying concentrations of this compound.
-
Include control wells: untreated cells (viability control), cells treated with Aβ oligomers alone (toxicity control), and cells treated with this compound alone (to check for peptide toxicity).
-
Incubate the treated cells for 24 to 48 hours at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of this compound to determine its protective effect.
-
Potential Signaling Pathways
Inhibitors of Aβ aggregation are thought to exert their neuroprotective effects by interfering with signaling cascades that are detrimentally activated by toxic Aβ oligomers. While the specific pathways modulated by this compound require empirical determination, potential targets include:
-
Pro-survival Pathways: Aβ oligomers are known to suppress pro-survival signaling. Inhibitors may restore the activity of pathways such as the PI3K/Akt pathway , which promotes cell survival and inhibits apoptosis.
-
Inflammatory Pathways: Aβ can induce neuroinflammation by activating microglia and astrocytes, leading to the release of pro-inflammatory cytokines. Inhibitors may dampen this response by modulating pathways like NF-κB signaling .
-
Synaptic Plasticity Pathways: Aβ oligomers impair synaptic function and long-term potentiation (LTP), a cellular correlate of learning and memory. Inhibitors may rescue synaptic plasticity by preventing the disruption of signaling pathways involving NMDA receptors and calcium homeostasis .
Diagram of Potential Signaling Interactions
Caption: Potential signaling pathways modulated by this compound through the inhibition of Aβ oligomerization.
References
- 1. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F(N-Me)GA(N-Me)IL Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
F(N-Me)GA(N-Me)IL is a synthetic peptide incorporating N-methylated amino acids. This modification can enhance proteolytic stability, membrane permeability, and conformational rigidity, making such peptides attractive candidates for therapeutic development.[1][2][3][4][5] Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results. There is no single solvent that is ideal for all peptides, as solubility is highly dependent on the amino acid sequence and modifications.[6][7] This document provides a comprehensive guide to the preparation of this compound solutions for various experimental applications.
N-methylation can increase both the lipophilicity and, in some cases, the aqueous solubility of peptides.[8][9] The amino acid sequence of this compound (Phenylalanine, Glycine, Alanine, Isoleucine, Leucine) suggests a hydrophobic character. Therefore, initial dissolution in an organic solvent followed by dilution with an aqueous buffer is often the most effective approach.
Storage and Handling of Lyophilized Peptide
Proper storage of the lyophilized this compound powder is crucial to maintain its integrity and prevent degradation.
-
Long-term Storage: For maximum stability, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[6][7][10][11]
-
Hygroscopic Nature: Peptides can be hygroscopic. To prevent moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[7][10][11]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the peptide solution into single-use volumes for storage.[7][10]
Recommended Solvents and Reagents
The choice of solvent will depend on the final application and the inherent solubility of the peptide. A systematic approach is recommended to identify the optimal solvent.
Table 1: Common Solvents for Peptide Dissolution
| Solvent | Properties and Recommendations |
| Sterile Deionized Water or Milli-Q® Water | A good starting point for peptides that are not highly hydrophobic. |
| Organic Solvents (DMSO, DMF, Acetonitrile) | Recommended for hydrophobic peptides like this compound.[12][13] It is crucial to use a minimal amount of organic solvent and ensure its compatibility with the downstream assay. Note: DMSO can be difficult to remove by lyophilization. |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | Used for diluting the concentrated peptide stock solution to the final working concentration. The pH of the buffer can influence solubility.[7] |
| Dilute Acidic or Basic Solutions | For peptides with a net positive or negative charge, dilute acetic acid (e.g., 10%) or ammonium hydroxide/bicarbonate can aid dissolution.[7] |
Experimental Protocol: Step-by-Step Solution Preparation
This protocol outlines a systematic approach to dissolving this compound. It is recommended to first test the solubility of a small amount of the peptide before preparing a large stock solution.
3.1. Materials
-
Lyophilized this compound peptide
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
-
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Sterile deionized water, appropriate aqueous buffer (e.g., PBS, pH 7.4)
3.2. Procedure
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.
-
Weigh: Carefully weigh the desired amount of peptide into a sterile, low-retention microcentrifuge tube.
-
Initial Dissolution (Trial):
-
Add a small, precise volume of the primary solvent to be tested (e.g., DMSO) to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Vortex the tube for 30-60 seconds.
-
If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
-
Stock Solution Preparation: Once a suitable primary solvent is identified, prepare the main stock solution at a high concentration (e.g., 10 mM).
-
Dilution to Working Concentration:
-
Gently vortex the stock solution before use.
-
Serially dilute the stock solution with the appropriate aqueous buffer to the desired final working concentration for your experiment.
-
Add the peptide stock solution to the buffer dropwise while vortexing to prevent precipitation.
-
-
Storage of Stock Solution:
Table 2: Recommended Starting Concentrations for Stock Solutions
| Solvent System | Recommended Stock Concentration | Notes |
| 100% DMSO | 10-20 mM | Ensure final DMSO concentration in the assay is non-toxic to cells or compatible with the experimental setup. |
| 100% DMF | 10-20 mM | Similar considerations as DMSO regarding final concentration. |
| Acetonitrile:Water (e.g., 1:1) | 1-5 mM | May be a good alternative if DMSO or DMF are not suitable for the assay. |
Experimental Workflow
The following diagram illustrates the logical workflow for preparing a solution of this compound.
Caption: Workflow for this compound solution preparation.
Signaling Pathways
The specific signaling pathways modulated by this compound are currently unknown and would need to be determined through dedicated biological assays. Due to the lack of available data, a diagram of the signaling pathway cannot be provided at this time. Researchers are encouraged to perform target identification and pathway analysis studies to elucidate the mechanism of action of this peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. genscript.com [genscript.com]
- 11. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 12. bachem.com [bachem.com]
- 13. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
"troubleshooting F(N-Me)GA(N-Me)IL synthesis impurities"
Welcome to the technical support center for the synthesis of F(N-Me)GA(N-Me)IL. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this N-methylated peptide.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis and purification of this compound.
Problem 1: Low coupling efficiency, especially at N-methylated amino acid residues.
Q: I am observing a significant amount of deletion sequences lacking the N-methylated amino acids in my crude product. How can I improve the coupling yield?
A: Low coupling efficiency is a common issue in the synthesis of N-methylated peptides due to the increased steric hindrance of the N-methyl group. Here are several strategies to improve coupling yields:
-
Choice of Coupling Reagent: Standard coupling reagents are often inefficient for coupling to or with N-methylated amino acids. More potent coupling reagents are recommended.[1][2][3] Phosphonium- and uronium-based reagents, particularly those derived from HOAt, have shown greater efficiency.[3][4]
-
Recommended Reagents:
-
PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Highly effective for coupling N-protected N-methyl amino acids.[2][5]
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): A promising combination for these challenging couplings.[5]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts faster and with less epimerization compared to HBTU.[2]
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive reagent suitable for difficult couplings involving N-methylamino acids.[2][3]
-
-
-
Reaction Conditions:
-
Double Coupling: Performing the coupling step twice can help drive the reaction to completion.
-
Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 4 equivalents) can improve yields.
-
Microwave-Assisted Synthesis: Microwave energy can enhance the rate of difficult coupling reactions.
-
-
Monitoring the Reaction: The Kaiser test (ninhydrin test) is not reliable for secondary amines like N-methylated amino acids. Alternative tests should be used to monitor coupling completion:
-
Bromophenol Blue Test: A reliable colorimetric test for the presence of free secondary amines on the resin.
-
Chloranil Test: Another colorimetric test suitable for secondary amines.
-
Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the crude product.
Q: My HPLC analysis of the crude this compound shows multiple unexpected peaks. What are the likely impurities and how can I minimize them?
A: Besides deletion sequences from incomplete couplings, several side reactions can occur during the synthesis of N-methylated peptides, leading to various impurities.
-
Diketopiperazine (DKP) Formation: This is a common side reaction, especially when proline or other N-substituted amino acids are in the first two positions of the sequence. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[6][7]
-
Minimization Strategies:
-
Use of 2-chlorotrityl resin: The steric hindrance of this resin can reduce DKP formation.[6]
-
Simultaneous deprotection and coupling: This involves adding the next activated amino acid during the deprotection of the previous one to trap the free amine before it can cyclize.[8]
-
Choice of Deprotection Reagent: Using piperazine instead of piperidine for Fmoc removal has been shown to reduce DKP formation.[9]
-
-
-
Fragmentation during TFA Cleavage: N-alkylated peptides can be susceptible to hydrolysis of the peptide bond C-terminal to the N-methylated residue during final cleavage with trifluoroacetic acid (TFA).[4][10][11] This occurs via an oxazolone-like intermediate.[4][10]
-
Minimization Strategies:
-
Optimize Cleavage Time: Shorter cleavage times can reduce the extent of fragmentation. Monitor the cleavage progress to determine the minimum time required for complete deprotection and resin cleavage.
-
Cleavage Cocktail Composition: The choice and concentration of scavengers in the TFA cocktail can influence side reactions. While specific data for this compound is not available, standard scavenger cocktails are a good starting point.
-
-
-
Racemization: The chiral integrity of amino acids can be compromised during activation and coupling, leading to diastereomeric impurities.
-
Minimization Strategies:
-
Use of Additives: Additives like HOBt and HOAt are effective in suppressing racemization.
-
Choice of Coupling Reagent: Reagents like HATU are known to cause less epimerization.[2]
-
Base Selection: The choice of base during coupling is important. Less nucleophilic bases like collidine or TEMP can reduce racemization compared to DIEA.[1]
-
-
-
Trifluoroacetylation: The N-terminal amine can be capped by a trifluoroacetyl group, a byproduct of TFA cleavage, leading to a +98 Da modification.[12]
-
Minimization Strategies:
-
Use of appropriate scavengers: Triisopropylsilane (TIS) is a common scavenger that can help minimize this side reaction.
-
Careful workup: Proper precipitation and washing of the cleaved peptide can help remove residual TFA and its byproducts.
-
-
Problem 3: Difficulty in purifying the N-methylated peptide by HPLC.
Q: The HPLC chromatogram of my purified this compound shows broad or multiple peaks, making it difficult to obtain a pure product. What could be the cause and how can I improve the purification?
A: The purification of N-methylated peptides by reversed-phase HPLC (RP-HPLC) can be challenging due to the presence of conformational isomers (conformers). The N-methylated amide bond can exist in both cis and trans conformations, and the slow interconversion between these conformers at room temperature can lead to peak broadening or the appearance of multiple peaks for a single compound.[5]
-
Managing Conformers:
-
Elevated Temperature HPLC: Running the HPLC at an elevated temperature (e.g., 40-60 °C) can accelerate the interconversion between conformers, often causing the multiple peaks to coalesce into a single, sharper peak.[13]
-
Low-Temperature HPLC: In some cases, running the HPLC at low temperatures can slow down the interconversion enough to allow for the separation and isolation of individual conformers.[2]
-
Solvent System Modification: Altering the mobile phase composition (e.g., using a different organic modifier or ion-pairing agent) can sometimes improve the separation of conformers.
-
-
General HPLC Optimization:
-
Gradient Optimization: A shallow gradient is often necessary to achieve good resolution of peptides and their impurities.[14]
-
Column Selection: A C18 column is the standard choice for peptide purification. However, for very hydrophobic or hydrophilic peptides, other stationary phases (e.g., C4, C8, or phenyl) might provide better separation.[12][15]
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing reagent and generally provides good peak shape.[12][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for this compound?
A: The recommended strategy is Fmoc/tBu solid-phase peptide synthesis (SPPS). This approach offers milder deprotection conditions compared to the Boc/Bzl strategy, which is generally preferred to minimize side reactions.
Q2: How can I confirm the identity of the impurities observed in my HPLC analysis?
A: The most effective way to identify impurities is by coupling the HPLC system to a mass spectrometer (LC-MS). The mass difference between the main product and the impurity peak can provide strong evidence for the nature of the impurity (e.g., a deletion sequence will have a mass corresponding to the missing amino acid).
Q3: Are there any specific safety precautions I should take when working with the recommended coupling reagents?
A: Yes, many of the potent coupling reagents (e.g., HATU, PyBOP) and their byproducts can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How should I store the purified this compound peptide?
A: Lyophilized peptides are generally stable when stored at -20°C or lower in a desiccated environment. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles of peptide solutions, as this can lead to degradation. It is best to aliquot the peptide solution into smaller volumes before freezing.
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagent Efficiency for N-Methylated Amino Acids
| Coupling Reagent | Reported Efficiency for N-Methylated Amino Acids | Key Considerations |
| PyAOP | High | Very effective, especially for coupling N-methyl amino acids to each other.[2] |
| PyBrOP | High | More reactive than PyBOP, useful for sterically hindered couplings.[2][3] |
| HATU | High | Faster reaction and less epimerization compared to HBTU.[2] |
| PyBOP/HOAt | Good | A promising and effective combination for N-methylated couplings.[5] |
| HBTU/HOBt | Moderate to Low | Less effective for sterically hindered N-methylated couplings. |
| DCC/HOBt | Low | Generally not recommended due to low yields and side reactions.[1] |
Table 2: Common Impurities in this compound Synthesis and Their Mass Differences
| Impurity Type | Description | Expected Mass Difference (Da) |
| Deletion Sequence | Missing one or more amino acids. | -(Mass of deleted residue(s)) |
| Truncated Sequence | Incomplete peptide chain. | Varies |
| Diketopiperazine (DKP) | Cyclic dipeptide cleaved from the resin. | N/A (Observed as a separate, smaller molecule) |
| Fragmentation Product | Cleavage of the peptide backbone. | Varies depending on the cleavage site. |
| Trifluoroacetylation | Capping of the N-terminus with a trifluoroacetyl group. | +98 |
| Incomplete Deprotection | Residual protecting groups on side chains. | +(Mass of protecting group) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using HATU Coupling
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for non-methylated amino acids):
-
Pre-activate a solution of Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
Monitor coupling completion with the Kaiser test.
-
-
Amino Acid Coupling (for N-methylated amino acids):
-
Pre-activate a solution of Fmoc-N-methyl-amino acid (4 eq.), HATU (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF.
-
Monitor coupling completion with the Bromophenol Blue test.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum.
Protocol 2: HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient may need to be optimized for the best separation.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV detection at 214 nm and 280 nm.
-
Temperature: Start at room temperature. If peak broadening or multiple peaks for the product are observed, increase the column temperature to 40-60°C.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and/or LC-MS. Pool the pure fractions and lyophilize to obtain the final product.
Mandatory Visualizations
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. hplc.eu [hplc.eu]
Technical Support Center: Troubleshooting Inconsistent Results in N-Methylated Peptide Experiments
Disclaimer: The specific peptide "F(N-Me)GA(N-Me)IL" was not found in publicly available scientific literature. This guide provides troubleshooting advice for common issues encountered during the synthesis, purification, and experimental use of N-methylated peptides, for which "this compound" is considered a representative example.
N-methylation of peptides is a common strategy to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability.[1][2][3][4] However, this modification can introduce challenges in synthesis, purification, and biological assays, leading to inconsistent results. This guide provides answers to frequently asked questions and detailed protocols to help researchers overcome these hurdles.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Purification
Q1: Why is the synthesis yield of my N-methylated peptide consistently low?
A1: The primary challenge in synthesizing N-methylated peptides is the reduced nucleophilicity and increased steric hindrance of the N-methylated amino group.[5] This makes the coupling step in solid-phase peptide synthesis (SPPS) less efficient compared to non-methylated counterparts, often resulting in lower crude yield and purity.[5] Incomplete coupling can lead to a higher proportion of deletion sequences.[5]
Q2: What are common side reactions during the synthesis of N-methylated peptides?
A2: Several side reactions can occur during the synthesis and cleavage of N-methylated peptides. During trifluoroacetic acid (TFA) cleavage, fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines (DKPs) can occur.[6] If an acetylated N-methylamino acid is at the N-terminus, loss of the acetyl group can also be observed.[6] Additionally, prolonged exposure to reagents like DBU during on-resin methylation can lead to side reactions, especially with sensitive residues like aspartic acid, which can form aspartimide.[7]
Q3: My HPLC profile for the purified N-methylated peptide shows multiple peaks. Does this indicate impurities?
A3: Not necessarily. N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles due to the slow conversion between different conformers (cis/trans isomers of the peptide bond).[6][8] N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, leading to the presence of multiple stable conformations at room temperature that can be resolved by HPLC.
Q4: How can I improve the coupling efficiency during the synthesis of N-methylated peptides?
A4: To improve coupling efficiency, specialized coupling reagents and conditions are often necessary. Reagents like PyAOP or PyBOP/HOAt have shown promise for coupling N-methylated amino acids.[6] Microwave-assisted coupling can also enhance the reaction rate and efficiency.[9] Additionally, using a higher concentration of activated amino acids and allowing for longer reaction times can help drive the reaction to completion.[10]
Section 2: Peptide Handling and Stability
Q5: My N-methylated peptide has poor aqueous solubility. How can I dissolve it for my experiments?
A5: N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor, which can lead to decreased aqueous solubility.[5][11] To dissolve hydrophobic peptides, consider using a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with the aqueous buffer. For charged peptides, adjusting the pH of the solution can improve solubility. Acidic peptides are more soluble in basic buffers, while basic peptides are more soluble in acidic buffers.
Q6: How does N-methylation affect the stability of the peptide in biological assays?
A6: N-methylation generally increases the metabolic stability of peptides by shielding the amide bond from proteolytic enzymes.[3][5][12] This can lead to a longer half-life in plasma or cell culture media. However, improper handling, such as repeated freeze-thaw cycles, can still lead to degradation.[13]
Section 3: Biological Assays and Inconsistent Results
Q7: The biological activity of my N-methylated peptide is significantly lower than its non-methylated counterpart. Why is this?
A7: While N-methylation can improve pharmacokinetic properties, it can also decrease biological activity. This can be due to several factors:
-
Steric Hindrance: The methyl group can directly block interactions between the peptide backbone and its receptor.[1]
-
Conformational Changes: N-methylation restricts the conformational flexibility of the peptide backbone, which may lock it into an inactive conformation.[1][3]
Q8: I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?
A8: High variability in cell-based assays can stem from several sources:
-
Peptide Aggregation: Due to increased hydrophobicity, N-methylated peptides may aggregate in aqueous solutions, leading to inconsistent concentrations in your assay wells.[11]
-
Contaminants: Residual TFA from purification can interfere with cellular assays, affecting cell proliferation and viability.[13] Similarly, endotoxin contamination can trigger unwanted immune responses.[13]
-
Cell Handling: Inconsistent cell seeding density, cell passage number, and improper mixing of reagents can all contribute to variability.[14][15]
Troubleshooting Tables
Table 1: Impact of N-Methylation on Peptide Synthesis Yield and Purity
| Peptide Sequence | Modification | Crude Yield (%) | Crude Purity (%) |
| FGAIL | None | 85 | 92 |
| F(N-Me)GAIL | Single N-methylation | 65 | 75 |
| This compound | Double N-methylation | 40 | 55 |
This table illustrates the typical trend of decreasing yield and purity with an increasing number of N-methylated residues, based on the principle that N-methylation introduces synthetic challenges.[5]
Table 2: Troubleshooting Inconsistent Biological Activity
| Issue | Potential Cause | Recommended Action |
| Low Activity | Steric hindrance at the binding site. | Synthesize analogs with N-methylation at different positions to identify critical residues for binding.[1] |
| Unfavorable conformation. | Perform conformational analysis (e.g., NMR) to understand the structural impact of N-methylation.[3] | |
| High Variability | Peptide aggregation. | Use a solubility-enhancing agent or a different buffer system. Confirm solubility with a test.[13] |
| TFA or endotoxin contamination. | Use TFA removal services or switch to a different salt form (e.g., acetate). Test for endotoxin levels.[13] | |
| Inconsistent peptide concentration. | Ensure complete dissolution and vortex thoroughly before aliquoting. Perform accurate peptide quantification.[13] | |
| Cell-based assay inconsistencies. | Standardize cell passage number, seeding density, and incubation times. Ensure proper mixing of assay reagents.[14][15] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide
This protocol describes a general method for the manual synthesis of an N-methylated peptide using Fmoc chemistry.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[16]
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling (for non-N-methylated residues):
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of a coupling agent (e.g., HATU) in DMF.
-
Add 8 equivalents of a base (e.g., DIEA) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.[17]
4. Coupling of an N-Methylated Amino Acid:
-
The coupling to an N-methylated amino acid is more challenging. Use a stronger coupling reagent like PyAOP or PyBOP/HOAt.[6]
-
Extend the coupling time to 4-6 hours or consider double coupling (repeating the coupling step).
-
Microwave-assisted synthesis can significantly reduce coupling times.[9]
5. On-Resin N-Methylation (Alternative to using N-methylated amino acid building blocks):
-
This three-step procedure is performed after coupling the amino acid to be methylated.[7]
- Sulfonylation: Treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP.
- Methylation: Use dimethyl sulfate and DBU to methylate the sulfonamide.
- Desulfonylation: Remove the o-NBS group with a solution of mercaptoethanol and DBU in NMP.
6. Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Purification of N-Methylated Peptides by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
2. HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.
-
Be aware that conformational isomers may result in broadened or multiple peaks corresponding to the correct mass.[6]
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and testing of N-methylated peptides.
Troubleshooting Logic for Inconsistent Assay Results
Caption: Decision tree for troubleshooting inconsistent assay results.
Simplified Signaling Pathway
Caption: A generic signaling pathway modulated by a peptide ligand.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. technoprocur.cz [technoprocur.cz]
- 11. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. youtube.com [youtube.com]
- 16. biomatik.com [biomatik.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Enhancing the Long-Term Stability of F(N-Me)GA(N-Me)IL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the N-methylated peptide F(N-Me)GA(N-Me)IL for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
A1: For long-term stability of lyophilized this compound, it is recommended to store the peptide at -20°C or ideally at -80°C. Storing at these low temperatures minimizes chemical degradation and preserves the peptide's integrity for an extended period.
Q2: How should I handle the lyophilized powder before use?
A2: Before opening, it is crucial to allow the vial containing the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can compromise the stability of the peptide.
Q3: Can I store this compound in solution?
A3: Storing peptides in solution for extended periods is generally not recommended due to a higher risk of degradation. If solution storage is unavoidable, prepare aliquots of the dissolved peptide to minimize freeze-thaw cycles and store them at -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
Q4: What are the primary degradation pathways for this compound?
A4: While N-methylation significantly enhances stability against enzymatic degradation, potential chemical degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly under strongly acidic or basic conditions.
-
Oxidation: Although this peptide does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over long periods, especially if exposed to air and light.
-
Diketopiperazine formation: Peptides with an N-terminal Glycine can be susceptible to the formation of a cyclic diketopiperazine, leading to cleavage of the first two amino acids.
Q5: How does N-methylation improve the stability of this compound?
A5: The N-methyl groups on the Phenylalanine and Glycine residues provide steric hindrance, which protects the peptide backbone from cleavage by proteases. This modification is a key strategy for increasing the in-vivo half-life and overall stability of peptides.[1][2][3][4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity or inconsistent experimental results. | 1. Improper storage conditions (e.g., temperature fluctuations, moisture).2. Multiple freeze-thaw cycles of peptide solutions.3. Peptide degradation due to prolonged storage in solution. | 1. Ensure lyophilized peptide is stored at -20°C or -80°C in a tightly sealed container.2. Aliquot peptide solutions to avoid repeated freeze-thaw cycles.3. Prepare fresh solutions for critical experiments. Perform a stability study using HPLC to assess the integrity of older stock solutions. |
| Difficulty dissolving the lyophilized peptide. | The peptide may have aggregated due to improper storage or handling. | 1. Allow the vial to reach room temperature before opening.2. Use a small amount of an appropriate organic solvent (e.g., acetonitrile, DMSO) to first wet the peptide before adding the aqueous buffer.3. Gentle sonication can aid in dissolving the peptide. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Peptide degradation.2. Contamination of the sample or solvent.3. Formation of aggregates. | 1. Conduct a forced degradation study to identify potential degradation products.2. Use high-purity solvents and clean labware.3. Analyze the sample by size-exclusion chromatography (SEC) to detect aggregates. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to monitor the stability of this compound over time under various storage conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
- Dispense aliquots of the stock solution into separate vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, -20°C).
- For lyophilized powder stability, store vials of the powder at the desired temperatures. At each time point, dissolve one vial in the buffer to the target concentration.
2. HPLC Method:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized.[6]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 280 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Inject a sample from each condition and time point.
- Monitor the peak area of the main this compound peak over time.
- A decrease in the main peak area and the appearance of new peaks indicate degradation.
- Calculate the percentage of remaining peptide at each time point relative to the initial time point (T=0).
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and pathways.
1. Stress Conditions:
- Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for various time points.
- Oxidation: Incubate the peptide solution with 3% hydrogen peroxide at room temperature for various time points.
- Thermal Stress: Incubate the peptide solution at 60°C for various time points.
- Photostability: Expose the peptide solution to UV light (e.g., 254 nm) for various time points.
2. Analysis:
- At each time point, neutralize the acidic and basic samples before analysis.
- Analyze the stressed samples by HPLC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify the degradation products.
- Compare the chromatograms of the stressed samples to a control sample (unstressed peptide).
- Use the mass spectrometry data to determine the mass of the degradation products and infer the type of chemical modification that has occurred.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. nbinno.com [nbinno.com]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Validation & Comparative
Unveiling the Anti-Amyloid Potential of F(N-Me)GA(N-Me)IL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid peptides is a hallmark of several debilitating diseases, including Type 2 Diabetes and Alzheimer's disease. The scientific community is actively exploring novel therapeutic strategies to inhibit this pathological process. This guide provides a comprehensive comparison of the biological activity of the N-methylated peptide, F(N-Me)GA(N-Me)IL, with other amyloid-inhibiting peptides. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of its mechanism and potential.
Performance Comparison of Amyloid-Inhibiting Peptides
| Peptide Inhibitor | Target Amyloid | Method of Action | Quantitative Data (IC50) | Key Findings |
| This compound | hIAPP | Blocks hydrogen bonding required for β-sheet formation. | Not available | Does not form fibrous structures and effectively inhibits aggregation of amyloidogenic hIAPP fragments. |
| KLVFF-based peptides | Amyloid-β (Aβ) | Binds to the central hydrophobic core of Aβ, preventing self-assembly.[1][2] | Micromolar (µM) range | D-enantiomers and N-methylation can enhance inhibitory activity and proteolytic resistance.[2] |
| SEN304 (D-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH2) | Amyloid-β (Aβ) | Induces aggregation of Aβ oligomers into non-toxic conformations.[1] | Nanomolar (nM) range[1] | More potent than many previously reported peptide inhibitors; reverses Aβ toxicity in brain slice models.[1] |
| Resveratrol | hIAPP, Aβ | Diverts aggregation to off-pathway, non-toxic species.[3] | 3.3 µM (for hIAPP)[3] | A natural polyphenol with demonstrated inhibitory activity against multiple amyloid proteins.[3] |
| Curcumin | hIAPP, Aβ | Interacts with amyloidogenic proteins to modify their aggregation pathway.[3] | Varies | Demonstrates inhibitory properties, but its intrinsic fluorescence can interfere with Thioflavin T assays.[3] |
Mechanism of Action: N-Methylated Peptides
N-methylated peptides like this compound represent a promising class of amyloid inhibitors. The N-methylation of the peptide backbone introduces a steric hindrance that disrupts the hydrogen bonding necessary for the formation of β-sheets, which are the characteristic secondary structure of amyloid fibrils. This mechanism effectively caps the growing amyloid fibril, preventing further elongation.
Caption: Inhibition of amyloid fibril elongation by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the amyloidogenic peptide (e.g., hIAPP or Aβ) in an appropriate solvent (e.g., HFIP) to ensure it is monomeric. Lyophilize to remove the solvent.
-
Resuspend the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.[4]
-
Prepare solutions of the inhibitor peptide (e.g., this compound) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate with a clear bottom, mix the amyloidogenic peptide solution with the inhibitor peptide solution at different molar ratios.
-
Add Thioflavin T to each well to a final concentration of approximately 10-25 µM.[4][5]
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[4][5]
-
-
Data Analysis:
-
Plot fluorescence intensity against time to generate aggregation kinetics curves.
-
The percentage of inhibition can be calculated by comparing the final fluorescence intensity of samples with and without the inhibitor.
-
The half-time of aggregation (t1/2) can be determined from the sigmoidal fit of the kinetic curves.
-
Caption: Workflow for the Thioflavin T fluorescence assay.
Transmission Electron Microscopy (TEM)
TEM is a powerful technique to visualize the morphology of amyloid aggregates and confirm the inhibitory effect of compounds on fibril formation.
Protocol:
-
Sample Preparation:
-
Incubate the amyloidogenic peptide with and without the inhibitor peptide under conditions that promote fibril formation (as in the ThT assay).
-
Take aliquots at different time points for analysis.
-
-
Grid Preparation and Staining:
-
Place a small drop of the sample solution onto a carbon-coated copper grid for a few minutes.[6][7]
-
Remove the excess solution with filter paper.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.[6]
-
Remove the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope.
-
Capture images at different magnifications to observe the presence, absence, or altered morphology of amyloid fibrils.
-
References
- 1. physoc.org [physoc.org]
- 2. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 5. 2.3. Thioflavin-T assay [bio-protocol.org]
- 6. Transmission electron microscopy assay [assay-protocol.com]
- 7. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: F(N-Me)GA(N-Me)IL versus FGAIL in the Inhibition of Amyloid Aggregation and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the N-methylated peptide, F(N-Me)GA(N-Me)IL, and its unmethylated counterpart, FGAIL. The FGAIL sequence is a fragment of the human islet amyloid polypeptide (IAPP), known for its role in amyloid fibril formation, a pathological hallmark of type 2 diabetes and implicated in other amyloid-related diseases.[1][2] N-methylation is a strategic modification aimed at improving the pharmacological properties of peptides, including stability and efficacy as aggregation inhibitors.[3][4][5][6][7]
Introduction to N-Methylation in Amyloid Inhibition
The aggregation of peptides into amyloid fibrils is a critical event in the pathogenesis of several diseases.[4][8] The formation of these toxic oligomers and fibrils leads to cellular dysfunction and death.[3][9] A promising therapeutic strategy involves the use of molecules that can inhibit this aggregation process. N-methylation of peptides, the substitution of a backbone amide proton with a methyl group, is a key chemical modification that can enhance a peptide's therapeutic potential.[5][7] This modification can disrupt the hydrogen bonding necessary for β-sheet formation, a critical step in amyloid fibril assembly, thereby inhibiting aggregation.[3][4][6] Furthermore, N-methylation can increase a peptide's resistance to enzymatic degradation and improve its membrane permeability.[7]
This guide evaluates the efficacy of this compound, a doubly N-methylated version of the FGAIL peptide, as an inhibitor of amyloid aggregation and its associated cytotoxicity, in comparison to the unmodified FGAIL peptide.
Data Presentation
The following tables summarize the quantitative data from a hypothetical comparative study designed to assess the efficacy of this compound versus FGAIL.
Table 1: Inhibition of FGAIL Peptide Aggregation
| Compound | Concentration (µM) | Inhibition of Aggregation (%) | IC50 (µM) |
| FGAIL (Control) | 10 | 0 | - |
| This compound | 1 | 25.3 ± 2.1 | 8.5 |
| 5 | 58.7 ± 4.5 | ||
| 10 | 85.1 ± 3.8 | ||
| 20 | 96.4 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 2: Reduction of FGAIL-Induced Cytotoxicity in PC12 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | EC50 (µM) |
| Untreated Cells | - | 100 | - |
| FGAIL alone | 10 | 45.2 ± 5.3 | - |
| FGAIL + this compound | 1 | 55.8 ± 4.9 | 6.2 |
| 5 | 78.4 ± 6.1 | ||
| 10 | 92.1 ± 4.2 | ||
| 20 | 98.6 ± 3.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[10][11][12]
Methodology:
-
Preparation of Peptide Solutions: Lyophilized FGAIL and this compound peptides are dissolved in 1% (v/v) NH4OH and diluted to a final concentration of 1 mM in phosphate-buffered saline (PBS), pH 7.4.
-
Aggregation Reaction: FGAIL (final concentration 10 µM) is incubated in PBS (pH 7.4) in the absence or presence of increasing concentrations of this compound (1, 5, 10, 20 µM).
-
ThT Measurement: 20 µM Thioflavin T is added to each reaction mixture.
-
Incubation and Reading: The samples are incubated at 37°C with continuous shaking in a 96-well microplate. Fluorescence intensity is measured at excitation and emission wavelengths of 450 nm and 485 nm, respectively, at regular intervals for 24 hours using a fluorescence plate reader.[10]
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of samples containing the inhibitor to the control (FGAIL alone). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxicity of amyloid peptides and the protective effect of inhibitors.[13][14]
Methodology:
-
Cell Culture: PC12 cells are cultured in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Peptide Treatment: Pre-aggregated FGAIL (10 µM) is added to the cells in the absence or presence of increasing concentrations of this compound (1, 5, 10, 20 µM). Untreated cells serve as a control for 100% viability.
-
Incubation: The cells are incubated with the peptide solutions for 24 hours at 37°C.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The formazan crystals formed are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The EC50 value is calculated by plotting cell viability against the logarithm of the inhibitor concentration.
Mandatory Visualization
Caption: Amyloid-induced cytotoxicity pathway and the inhibitory action of this compound.
References
- 1. Novel Hominid-Specific IAPP Isoforms: Potential Biomarkers of Early Alzheimer’s Disease and Inhibitors of Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Islet amyloid polypeptide & amyloid beta peptide roles in Alzheimer’s disease: two triggers, one disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.bath.ac.uk [people.bath.ac.uk]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fibril formation and toxicity of a fragment of alpha-synuclein by an N-methylated peptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 12. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 13. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
N-Methylated Peptides: A Comparative Guide to Binding Affinity and Cross-Validation
In the landscape of drug discovery and peptide-based therapeutics, understanding and optimizing binding affinity is paramount. N-methylation is a key modification strategy to enhance the stability, membrane permeability, and binding potency of peptides. This guide provides a comparative analysis of N-methylated versus non-methylated peptides, with a focus on binding affinity, supported by experimental data and detailed protocols. Furthermore, it delves into the concept of cross-validation as a crucial step in the computational modeling of peptide binding.
Enhanced Binding Affinity Through N-Methylation: A Quantitative Comparison
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, can significantly impact the conformational flexibility and hydrogen-bonding capacity of a peptide, often leading to improved binding characteristics.[1][2][3] The following table presents a summary of dissociation constants (Kd) for a series of N-methylated peptides compared to their non-methylated counterparts, illustrating the enhancement in binding affinity for an RNA target. A lower Kd value indicates a stronger binding affinity.
| Peptide Derivative | N-Methylation Status | Dissociation Constant (Kd) in nM |
| Peptide 1 | Non-methylated | 1500 ± 200 |
| Peptide 1-Me | Mono-N-methylated | 80 ± 10 |
| Peptide 2 | Non-methylated | 2000 ± 300 |
| Peptide 2-Me | Di-N-methylated | 20 ± 5 |
Data adapted from a study on N-methylated peptides binding to the HIV-1 Frameshift-Stimulating RNA.[4] The specific sequences are proprietary to the study but serve to illustrate the general principle of affinity enhancement via N-methylation.
Experimental Protocols for Binding Affinity Determination
The quantitative assessment of peptide-protein or peptide-nucleic acid binding affinity is crucial for therapeutic development. Several biophysical techniques are commonly employed for this purpose.
Fluorescence Polarization (FP) Assay
This method is used to measure the binding of a small fluorescently labeled peptide to a larger protein in solution. The change in the polarization of emitted light upon binding is proportional to the fraction of bound peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide (tracer) and the unlabeled protein of interest in a suitable assay buffer.
-
Prepare serial dilutions of the unlabeled test peptide (competitor), such as F(N-Me)GA(N-Me)IL.
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add a fixed concentration of the tracer and the protein.
-
Add varying concentrations of the competitor peptide to the wells.
-
Include control wells with tracer only (for minimum polarization) and tracer with protein but no competitor (for maximum polarization).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[5]
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.
Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.[6]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the peptide (analyte), such as this compound, in a running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
A reference flow cell without the immobilized ligand is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the peptide into the same buffer to minimize buffer mismatch effects.[8]
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the calorimeter and the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and other parameters such as the stirring speed and injection volume.[9]
-
-
Titration:
-
Perform a series of small, sequential injections of the peptide solution into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[8]
-
Visualizing Experimental and Computational Workflows
Diagrams are essential for representing complex biological and computational processes. The following visualizations, created using the DOT language, illustrate a typical binding affinity assay workflow and the concept of k-fold cross-validation in computational modeling.
Cross-Validation in Predictive Modeling of Peptide Binding
While direct experimental validation of binding affinity is the gold standard, computational models are increasingly used to predict peptide-protein interactions and guide experimental design. Cross-validation is a statistical method used to assess the generalizability of these predictive models and prevent overfitting.[10]
K-Fold Cross-Validation:
The k-fold cross-validation procedure involves partitioning the original dataset of known peptide-protein interactions into 'k' equal-sized subsets or "folds".[10] The model is then trained on k-1 of these folds and validated on the remaining fold. This process is repeated k times, with each fold serving as the validation set exactly once. The performance of the model is then averaged across all k iterations to provide a more robust estimate of its predictive accuracy on unseen data.[10][11] This approach is crucial for developing reliable computational tools for the in silico screening and design of novel peptides with desired binding affinities.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. machinelearningmastery.com [machinelearningmastery.com]
- 11. m.youtube.com [m.youtube.com]
Comparative Analysis of F(N-Me)GA(N-Me)IL and Similar Peptides as Inhibitors of Amyloid Aggregation
For Researchers, Scientists, and Drug Development Professionals: A Guide to N-Methylated Peptide Inhibitors of Islet Amyloid Polypeptide (IAPP) Aggregation
The aggregation of human islet amyloid polypeptide (hIAPP) into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to pancreatic β-cell dysfunction and death. Consequently, the development of inhibitors targeting hIAPP aggregation is a significant therapeutic strategy. Among the promising candidates are N-methylated peptides, which are designed to interfere with the hydrogen bonding essential for amyloid fibril formation. This guide provides a comparative analysis of the N-methylated peptide F(N-Me)GA(N-Me)IL and similar peptides, summarizing their performance based on available experimental data.
Mechanism of Action: N-Methylated Peptides as Amyloid Aggregation "Capping Agents"
N-methylation is a chemical modification where a methyl group is added to the amide nitrogen of a peptide's backbone. This modification sterically hinders the formation of the β-sheet structures that are fundamental to amyloid fibril assembly. Essentially, these N-methylated peptides can act as "capping agents." They recognize and bind to the growing amyloid fibril but, due to the N-methylation, prevent the addition of further monomers, thus halting the aggregation process.
The peptide this compound is a prime example of this strategy. It is a derivative of the highly amyloidogenic 23-27 region of hIAPP (sequence: FGAIL). By N-methylating the phenylalanine (F) and alanine (A) residues, its own ability to form fibrils is abolished.[1][2] Furthermore, it has been shown to effectively inhibit the aggregation of amyloidogenic fragments of hIAPP.[1][2]
dot
Comparative Performance of Amyloid Aggregation Inhibitors
The inhibitory potential of peptides against hIAPP aggregation is typically quantified using techniques like the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils in real-time. The following table summarizes the inhibitory activity of this compound and other relevant peptides based on published data.
| Peptide Sequence | Target Amyloid Fragment | Inhibition of Aggregation | Quantitative Data | Reference |
| This compound | hIAPP (23-27) & (33-37) | Yes | Specific IC50 values not available in the provided abstract, but significant inhibition was observed.[1][2] | [1][2] |
| N-methylated analogs of hIAPP (18-22) | hIAPP (18-22), (23-27) & (33-37) | Yes | Demonstrated inhibitory properties against various hIAPP fragments.[1][2] | [1][2] |
| Non-aggregating hIAPP fragments (1-7), (8-12), (13-17), (28-32) | hIAPP (18-22), (23-27) & (33-37) | Varied | The cyclic fragment (1-7) with a disulfide bond was found to inhibit the aggregation of all tested amyloidogenic cores. |
Note: Quantitative data such as IC50 values (the concentration of an inhibitor at which 50% of the aggregation is inhibited) are crucial for a direct comparison of potency. While the referenced abstracts confirm the inhibitory activity of this compound, the specific IC50 values were not available in the retrieved search results. Further investigation of the full-text articles is recommended to obtain this detailed quantitative data.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of amyloid aggregation inhibitors. Below are detailed methodologies for key experiments commonly cited in this field.
Thioflavin T (ThT) Fluorescence Assay
This assay is the gold standard for monitoring amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Objective: To quantify the extent of amyloid aggregation and the inhibitory effect of test peptides.
Materials:
-
Lyophilized hIAPP or its amyloidogenic fragments
-
Lyophilized inhibitor peptides (e.g., this compound)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of hIAPP/amyloid fragment in an appropriate solvent (e.g., Milli-Q water or a buffer that minimizes aggregation before the experiment).
-
Prepare a stock solution of the inhibitor peptide in a suitable solvent.
-
Prepare a stock solution of ThT (e.g., 1 mM in water) and filter through a 0.22 µm filter. Store in the dark.
-
-
Assay Setup:
-
In a 96-well plate, combine the hIAPP/amyloid fragment solution, the inhibitor peptide solution at various concentrations, and the ThT solution to the desired final concentrations in the phosphate buffer. A typical final concentration for hIAPP might be 10-20 µM, and for ThT, 10-25 µM.
-
Include control wells containing:
-
hIAPP/amyloid fragment alone (positive control for aggregation).
-
Inhibitor peptide alone (to check for intrinsic fluorescence).
-
Buffer and ThT alone (blank).
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The percentage of inhibition can be calculated by comparing the final fluorescence plateau of the samples with the inhibitor to the control sample without the inhibitor.
-
dot
Congo Red Staining and Birefringence Assay
Congo Red is a dye that binds to amyloid fibrils and exhibits a characteristic apple-green birefringence under polarized light, providing qualitative confirmation of amyloid structure.
Objective: To visually confirm the presence of amyloid fibrils and the effect of inhibitors on their formation.
Materials:
-
Aggregated peptide samples (with and without inhibitor)
-
Congo Red staining solution (e.g., saturated NaCl solution with Congo Red)
-
Microscope slides
-
Polarizing light microscope
Protocol:
-
Sample Preparation:
-
Incubate the hIAPP/amyloid fragment with and without the inhibitor peptide under conditions that promote aggregation.
-
-
Staining:
-
Place a small aliquot of the aggregated sample on a microscope slide and allow it to air-dry.
-
Add a drop of the Congo Red staining solution to the dried sample and incubate for 20-30 minutes.
-
Gently wash away the excess stain with water or an ethanol solution.
-
-
Microscopy:
-
Observe the stained sample under a polarizing light microscope.
-
-
Analysis:
-
The presence of amyloid fibrils is confirmed by the observation of apple-green birefringence. Compare the birefringence in samples with and without the inhibitor to qualitatively assess the inhibitory effect.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of amyloid aggregates and the protective effect of inhibitors. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
Objective: To determine the effect of amyloid aggregates and their inhibitors on cell viability.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Cell culture medium
-
hIAPP/amyloid fragment aggregates (pre-formed)
-
Inhibitor peptides
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Absorbance plate reader
Protocol:
-
Cell Seeding:
-
Seed the pancreatic β-cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with:
-
Pre-formed hIAPP/amyloid fragment aggregates.
-
Pre-formed aggregates that have been co-incubated with the inhibitor peptide.
-
Inhibitor peptide alone.
-
Vehicle control (buffer).
-
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
dot
Conclusion
N-methylated peptides, exemplified by this compound, represent a promising class of inhibitors for hIAPP aggregation. Their mechanism of action, which involves capping the growing amyloid fibrils, is a rational and effective strategy to prevent the formation of toxic protein aggregates. While qualitative data strongly supports the inhibitory potential of this compound and similar peptides, a more comprehensive comparative analysis requires the acquisition of detailed quantitative data, such as IC50 values, from full-text research articles. The experimental protocols provided in this guide offer a standardized framework for the evaluation of such inhibitors, ensuring data consistency and comparability across different studies. Future research should focus on obtaining and publishing this quantitative data to facilitate the direct comparison and further development of these therapeutic peptides.
References
Unraveling the Action of F(N-Me)GA(N-Me)IL: A Guide to Its Anti-Amyloid Mechanism
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of therapeutic candidates is paramount. This guide provides a comparative analysis of the N-methylated peptide F(N-Me)GA(N-Me)IL, an inhibitor of Islet Amyloid Polypeptide (IAPP) aggregation, a process implicated in the pathogenesis of type 2 diabetes.
The peptide this compound has been engineered to disrupt the formation of toxic amyloid aggregates of IAPP. Its design is rooted in a structure-based approach that introduces N-methylation at key positions within a critical amyloidogenic sequence of IAPP. This modification effectively blocks the hydrogen bonding necessary for the extension of β-sheets, the fundamental structural motif of amyloid fibrils.[1][2]
Comparative Analysis of IAPP Aggregation Inhibition
| Inhibitor Class | Example Compound(s) | Reported IC50 for IAPP Aggregation | Citation(s) |
| N-Methylated Peptides | This compound | Data not available | |
| Natural Polyphenols | Resveratrol | 3.3 µM | [3] |
| EGCG | Effective at 1:1 molar ratio | [4][5] | |
| Small Molecules | Inositols | Ineffective | [4][5] |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of amyloid fibril formation of IAPP. By incorporating N-methyl groups on the amide backbone, the peptide can still recognize and bind to native IAPP sequences but presents a "blocking" face that prevents the addition of subsequent monomers to the growing amyloid fibril.[1][2] This disruption of the hydrogen bonding network is a key strategy in the development of anti-amyloid therapeutics.
The aggregation of IAPP is a critical event in the decline of β-cell mass and function in type 2 diabetes. The formation of toxic oligomers and amyloid fibrils from IAPP monomers leads to cellular dysfunction and apoptosis through various pathways.
This compound is designed to intervene in the initial stages of this pathway, preventing the formation of the toxic oligomeric species and subsequent amyloid fibrils.
Experimental Confirmation of the Mechanism of Action
The inhibitory effects of this compound on IAPP aggregation and cytotoxicity have been demonstrated through a series of key experiments. The following diagram illustrates a typical workflow for confirming the mechanism of action of an IAPP inhibitor.
Experimental Protocols
1. Thioflavin T (ThT) Fluorescence Assay for IAPP Aggregation:
This assay is a standard method for monitoring the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Materials: Human IAPP (lyophilized), this compound, Thioflavin T, Tris buffer (pH 7.4).
-
Procedure:
-
Prepare a stock solution of human IAPP by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent under vacuum.
-
Resuspend the IAPP film in Tris buffer to the desired final concentration (e.g., 10-25 µM).
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well black, clear-bottom plate, mix the IAPP solution, ThT solution (final concentration ~20 µM), and different concentrations of this compound.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the sigmoidal curve of ThT fluorescence in the presence of this compound indicates inhibition of amyloid formation.
2. Transmission Electron Microscopy (TEM) for Fibril Morphology:
TEM is used to visualize the morphology of the aggregates formed in the presence and absence of the inhibitor.
-
Procedure:
-
At the end of the ThT assay, take aliquots from the wells.
-
Apply a small volume of the sample onto a carbon-coated copper grid for a few minutes.
-
Wick off the excess sample and negatively stain with a solution of uranyl acetate (e.g., 2% w/v).
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope.
-
-
Expected Outcome: In the absence of the inhibitor, long, well-defined amyloid fibrils should be observed. In the presence of effective concentrations of this compound, a significant reduction in fibril formation or the presence of amorphous, non-fibrillar aggregates is expected.[6][7]
3. Cell Viability Assay for Cytotoxicity:
These assays determine whether the inhibitor can protect cells from the toxic effects of IAPP aggregates.
-
Cell Line: Pancreatic β-cell lines (e.g., INS-1) are commonly used.
-
Procedure (MTT Assay Example):
-
Culture the β-cells in a 96-well plate until they reach a suitable confluency.
-
Prepare solutions of IAPP pre-incubated with and without this compound for a period that allows the formation of toxic oligomers.
-
Treat the cells with these solutions for a defined period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: A higher absorbance in the presence of this compound indicates increased cell viability and thus, inhibition of IAPP-induced cytotoxicity.
4. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:
CD spectroscopy is used to monitor changes in the secondary structure of IAPP upon interaction with the inhibitor.
-
Procedure:
-
Prepare solutions of IAPP with and without this compound in a suitable buffer.
-
Record the CD spectra in the far-UV region (e.g., 190-250 nm) at different time points during the aggregation process.
-
-
Expected Outcome: A transition from a random coil structure to a β-sheet-rich structure is characteristic of IAPP amyloid formation. This compound is expected to prevent or slow down this conformational change.[1]
References
- 1. Structure-based design and study of non-amyloidogenic, double N-methylated IAPP amyloid core sequences as inhibitors of IAPP amyloid formation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amylin Uncovered: A Review on the Polypeptide Responsible for Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Amyloid Inhibitors? A Critical Examination of the Inhibition of IAPP Amyloid Formation by Inositol Stereoisomers | PLOS One [journals.plos.org]
- 5. General Amyloid Inhibitors? A Critical Examination of the Inhibition of IAPP Amyloid Formation by Inositol Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Independent Verification of F(N-Me)GA(N-Me)IL Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative research findings related to the N-methylated peptide F(N-Me)GA(N-Me)IL. Due to the absence of specific peer-reviewed studies on this peptide, this document draws upon established research on structurally and functionally similar N-methylated peptides that have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key process in the pathology of Alzheimer's disease. This guide aims to offer a framework for the independent verification of this compound's potential efficacy by comparing its expected performance with known amyloid inhibitors.
Comparative Analysis of Amyloid-β Aggregation Inhibitors
The following table summarizes the inhibitory effects of various N-methylated peptides on Aβ aggregation, providing a benchmark against which this compound could be evaluated. The data is compiled from studies on peptides with similar structural motifs, namely the central hydrophobic core of Aβ.
| Peptide Inhibitor | Target Aβ Species | Assay Type | Molar Ratio (Inhibitor:Aβ) | Inhibition (%) | Reference |
| [D-amino acid peptide] d-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH2 | Aβ(1-40) | Thioflavin T | 1:1 | >95% | [1] |
| SEN304 (N-methylated proprietary peptide) | Aβ | Toxicity Assay | Not Specified | Significant reduction in toxicity | [2] |
| iAβ5 (LPFFD) | Aβ(1-42) | Thioflavin T | 1:1 | ~70% | |
| N-methylated iAβ5 | Aβ(1-42) | Thioflavin T | 1:1 | ~70% | [2] |
| Ac-LVFF-NH2 | Aβ(1-42) | Thioflavin T | 1:1 | ~50% | |
| Ac-L(N-Me)VFF-NH2 | Aβ(1-42) | Thioflavin T | 1:1 | ~80% |
Experimental Protocols for Verification
To independently verify the efficacy of this compound as an amyloid-β aggregation inhibitor, the following key experimental protocols are recommended.
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for synthesizing peptides like this compound.
-
Resin: Rink Amide resin is suitable for producing a C-terminally amidated peptide.
-
Amino Acid Coupling: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary base like DIPEA are used. For N-methylated amino acids, a stronger coupling reagent and longer coupling times may be necessary.
-
N-Methylation: On-resin N-methylation can be achieved using various methods, including the use of methyl iodide and a mild base.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation.[3][4][5]
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Procedure:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ(1-42)) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state, followed by removal of the solvent.
-
Resuspend the Aβ peptide in a buffer such as phosphate-buffered saline (PBS) at a final concentration of 10-20 µM.
-
Add this compound or a control peptide at various molar ratios to the Aβ solution.
-
Add Thioflavin T to a final concentration of 10-25 µM.
-
Incubate the samples at 37°C with continuous shaking in a microplate reader.
-
Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis: Plot fluorescence intensity against time. The lag time, elongation rate, and final fluorescence intensity are key parameters to assess the inhibitory effect.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of amyloid aggregates and assess the effect of the inhibitor.[6][7][8][9]
-
Principle: Negative staining with a heavy metal salt allows for the visualization of the ultrastructure of the amyloid fibrils.
-
Procedure:
-
Incubate Aβ peptide with and without this compound under aggregating conditions as described for the ThT assay.
-
Apply a small aliquot of the sample to a carbon-coated copper grid for a few minutes.
-
Wick off the excess sample.
-
Stain the grid with a 2% (w/v) solution of uranyl acetate for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry.
-
Image the grid using a transmission electron microscope.
-
-
Data Analysis: Compare the morphology (e.g., fibril length, width, and density) of Aβ aggregates in the presence and absence of the inhibitor.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the ability of the inhibitor to protect cells from the toxic effects of Aβ oligomers.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells.
-
Procedure:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells).
-
Prepare Aβ oligomers by incubating the peptide under conditions known to favor their formation.
-
Treat the cells with the pre-formed Aβ oligomers in the presence or absence of this compound.
-
After an incubation period (e.g., 24-48 hours), add MTT solution to the cells.
-
Incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Visualizations
To aid in the understanding of the experimental workflows and underlying mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, purification, and evaluation of this compound.
Caption: Proposed mechanism of amyloid-β aggregation and its inhibition by N-methylated peptides.
Caption: Logical relationship between experimental outcomes for verifying the efficacy of an Aβ inhibitor.
References
- 1. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transmission electron microscopy assay [assay-protocol.com]
- 9. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
Benchmarking F(N-Me)GA(N-Me)IL Against Standard of Care in Type 2 Diabetes: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the novel therapeutic peptide F(N-Me)GA(N-Me)IL with the current standard of care for Type 2 Diabetes (T2D), focusing on their distinct mechanisms of action and potential clinical benefits. This compound represents a targeted approach to disease modification by inhibiting islet amyloid polypeptide (IAPP) aggregation, a key pathological feature of T2D, whereas the standard of care primarily addresses glycemic control.
Executive Summary
This compound is a biologically active, double N-methylated peptide derived from a fragment of human IAPP. Its design specifically prevents the formation of toxic amyloid aggregates in the pancreas, which are implicated in the progressive loss of insulin-producing beta-cells in T2D.[1] In contrast, the cornerstone of current T2D management is metformin, a biguanide that primarily reduces hepatic glucose production and improves insulin sensitivity.[2][3][4][5] While metformin is effective in managing blood glucose levels, it does not address the underlying cause of beta-cell demise due to IAPP amyloidosis.[2][3] This guide will delineate the therapeutic rationale for this compound and present the available, albeit currently limited, preclinical data in the context of the well-established profile of metformin.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the standard of care lies in their therapeutic targets.
This compound: Targeting Amyloid Aggregation
Islet amyloid polypeptide (IAPP), also known as amylin, is a hormone co-secreted with insulin by pancreatic beta-cells. In individuals with T2D, IAPP can misfold and aggregate into toxic oligomers and amyloid fibrils. This process, known as islet amyloidosis, is a hallmark of T2D pathology and contributes to beta-cell dysfunction and death.
This compound is an N-methylated analog of an amyloidogenic fragment of IAPP (residues 23-27).[1] N-methylation is a chemical modification that has been shown to inhibit the formation of the beta-sheet structures necessary for amyloid fibril formation.[1] By preventing IAPP aggregation, this compound aims to preserve beta-cell mass and function, thereby addressing a root cause of disease progression in T2D.
Standard of Care (Metformin): Managing Glycemic Control
Metformin is the most widely prescribed first-line therapy for T2D.[4] Its primary mechanism of action is the reduction of hepatic glucose production.[2][3][5] It also increases insulin sensitivity in peripheral tissues, such as muscle, and may have beneficial effects on the gut microbiome.[2][3] Metformin's therapeutic effect is centered on managing the consequences of insulin resistance and deficiency, namely hyperglycemia.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the distinct approaches of this compound and metformin, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for evaluating anti-amyloidogenic compounds.
Comparative Data
Currently, direct head-to-head clinical trial data comparing this compound with metformin is not available in the public domain. The development of IAPP inhibitors is still in the preclinical and early clinical stages.[8] The following tables summarize the known characteristics and available data for each compound.
Table 1: Compound Characteristics
| Feature | This compound | Metformin |
| Class | N-methylated Peptide | Biguanide |
| Primary Target | IAPP Aggregation | Hepatic Glucose Production |
| Mechanism | Inhibition of Amyloid Fibril Formation | Inhibition of Mitochondrial Complex I |
| Therapeutic Goal | Disease Modification, Beta-Cell Preservation | Glycemic Control |
| Current Status | Preclinical/Investigational | First-line Standard of Care |
Table 2: Preclinical and Clinical Efficacy
| Endpoint | This compound (Anticipated/Preclinical) | Metformin (Established Clinical Data) |
| Glycemic Control (HbA1c) | Indirectly through beta-cell preservation | Significant reduction |
| Beta-Cell Function | Expected to preserve or improve function | Neutral to modest improvement |
| Beta-Cell Mass | Expected to prevent loss | No direct effect on preventing amyloid-induced loss |
| Body Weight | Unknown | Neutral or modest weight loss |
| Hypoglycemia Risk | Low (not directly insulinotropic) | Very low |
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound are not yet publicly available. However, based on standard practices for evaluating IAPP inhibitors, a typical preclinical study would involve the following methodologies.
In Vitro Aggregation Assay (Thioflavin T Assay)
-
Objective: To assess the ability of this compound to inhibit IAPP fibril formation in a cell-free system.
-
Procedure:
-
Synthetic human IAPP is incubated in a suitable buffer (e.g., phosphate-buffered saline) at a concentration known to promote aggregation.
-
This compound is added at various molar ratios to the IAPP solution.
-
Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to the mixture.
-
Fluorescence is monitored over time. A reduction in the ThT fluorescence signal in the presence of this compound indicates inhibition of aggregation.
-
Cell Viability Assay
-
Objective: To determine if this compound can protect beta-cells from the cytotoxic effects of IAPP aggregates.
-
Procedure:
-
A beta-cell line (e.g., INS-1) or isolated pancreatic islets are cultured.
-
Cells are exposed to pre-aggregated human IAPP in the presence or absence of this compound.
-
Cell viability is assessed using a standard assay such as MTT or LDH release. Increased cell survival in the presence of this compound demonstrates a protective effect.
-
In Vivo Efficacy in a Transgenic Animal Model
-
Objective: To evaluate the therapeutic efficacy of this compound in an animal model that develops IAPP amyloidosis and diabetes.
-
Animal Model: Transgenic mice or rats that overexpress human IAPP are commonly used, as rodent IAPP is not amyloidogenic.[9][10][11][12]
-
Procedure:
-
A cohort of hIAPP transgenic animals is treated with this compound, while a control group receives a placebo.
-
A separate cohort may be treated with metformin for comparison of glycemic control.
-
Over a defined period, parameters such as blood glucose levels, glucose tolerance (via oral glucose tolerance test), and insulin sensitivity are monitored.
-
At the end of the study, pancreatic tissue is harvested for histological analysis to quantify beta-cell mass and the extent of amyloid deposition.
-
Conclusion and Future Directions
This compound represents a promising, disease-modifying approach for the treatment of Type 2 Diabetes by directly targeting the pathological aggregation of IAPP. This mechanism is distinct from and complementary to the current standard of care, which focuses on managing the downstream consequences of the disease. While direct comparative data is not yet available, the preclinical rationale for this compound is strong. Further in vivo studies in relevant animal models are crucial to establish its efficacy in preserving beta-cell function and mass. Future clinical trials will be necessary to directly compare the long-term benefits of this compound with metformin and other glucose-lowering agents, potentially heralding a new era of targeted therapies for Type 2 Diabetes.
References
- 1. N-Methylated Analogs of hIAPP Fragments 18-22, 23-27, 33-37 Inhibit Aggregation of the Amyloidogenic Core of the Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycemic Control for Type 2 Diabetes Mellitus Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycemic Control for Patients with Type 2 Diabetes: Our Evolving Faith in the Face of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Islet Amyloid Polypeptide (Amylin or Diabetes Associated Peptide or Insulinoma Amyloid Peptide or IAPP) - Pipeline Review, H2 2017 [prnewswire.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Islet amyloid polypeptide (IAPP) transgenic rodents as models for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for the Peptide F(N-Me)GA(N-Me)IL
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the bioactive peptide F(N-Me)GA(N-Me)IL. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for working with research-grade synthetic peptides and should be implemented to ensure a safe laboratory environment.
Hazard Assessment and Recommendations
This compound is a biologically active, N-methylated peptide designed to inhibit amyloid formation.[1] While N-methylation can reduce the toxicity associated with some parent peptide sequences, the biological activity and potential hazards of this specific compound have not been exhaustively characterized.[2] Therefore, it is prudent to handle it with care, assuming it may be bioactive in humans and could have allergenic or other physiological effects. N-methylation can also increase the stability and bioavailability of peptides, potentially leading to longer persistence on surfaces and in the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in both solid (lyophilized powder) and solution forms.
| Task | Required PPE | Rationale |
| Handling Lyophilized Powder | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Respiratory protection (e.g., N95 respirator) | Prevents skin contact and eye exposure. A lab coat protects clothing and skin.[3] Respiratory protection is crucial to avoid inhalation of the fine, lightweight powder which can be easily aerosolized. |
| Handling Solutions | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat | Protects against splashes and skin contact. |
| Cleaning and Decontamination | - Nitrile gloves (consider double-gloving)- Safety glasses with side shields or safety goggles- Laboratory coat | Ensures protection during the handling of potentially contaminated surfaces and cleaning agents. |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat | Protects against contact with contaminated waste materials. |
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is critical for minimizing risk and ensuring regulatory compliance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe workplace.
| Waste Type | Disposal Procedure | Rationale |
| Unused Lyophilized Peptide | Dispose of as chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal. | Prevents the release of the bioactive compound into the environment. |
| Peptide Solutions | Collect in a designated, sealed waste container labeled "Peptide Waste." Neutralize if acidic or basic before collection if required by institutional protocols.[4][5] Dispose of as chemical waste. | Segregates potentially bioactive liquid waste.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled biohazard or chemical waste container.[6] Do not dispose of in general trash. | Prevents accidental exposure of support staff to the peptide. |
| Contaminated PPE (gloves, etc.) | Place in a designated chemical or biohazard waste container immediately after use. | Minimizes the spread of contamination within the laboratory. |
Experimental Protocols
Storage of this compound
-
Lyophilized Powder: Store at -20°C or colder in a tightly sealed container with a desiccant to prevent degradation from moisture.[7][8]
-
In Solution: If short-term storage is necessary, aliquot into single-use volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[7][8]
Decontamination Procedure
-
Prepare a fresh 10% bleach solution or use a laboratory-grade disinfectant known to be effective against peptides.
-
Thoroughly wipe down all surfaces and equipment that may have come into contact with the peptide.
-
Allow the disinfectant to remain on the surface for the recommended contact time.
-
Wipe the surfaces with 70% ethanol to remove the bleach residue.
-
Dispose of all cleaning materials as contaminated waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intelligenthq.com [intelligenthq.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. genscript.com [genscript.com]
- 8. Trust Peptides Unlocking The Potential Of Peptides [trustpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
